Structural Chemistry & Magnetic Dimensionality
Technical Whitepaper: Magnetic Characterization and Phase Behavior of Iron(II) Bromide Hydrates Executive Summary This technical guide provides a rigorous analysis of the magnetic properties, structural phase transitions...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Magnetic Characterization and Phase Behavior of Iron(II) Bromide Hydrates
Executive Summary
This technical guide provides a rigorous analysis of the magnetic properties, structural phase transitions, and characterization protocols for iron(II) bromide (
) and its hydrates.[1] While the anhydrous form is a prototypical metamagnet widely cited in condensed matter physics, the commercially available hydrates () exhibit distinct, often overlooked paramagnetic behaviors driven by structural dimensionality reduction.[1] This guide is designed for researchers and drug development professionals utilizing iron precursors, ensuring precise control over oxidation state, spin state, and magnetic purity in synthetic workflows.[1]
The magnetic behavior of iron(II) bromide is strictly governed by its hydration state, which dictates the dimensionality of the magnetic exchange interactions.
Anhydrous
: The 2D Metamagnet
Crystal Structure: Crystallizes in the Cadmium Iodide (
) motif (Space Group: ).[1] It consists of hexagonal layers of ions sandwiched between two layers of bromide ions.[1]
Magnetic Dimensionality: The intralayer
coupling is ferromagnetic (FM), while the interlayer coupling is weak and antiferromagnetic (AFM).[1] This competing anisotropy classifies it as a metamagnet .[1]
Critical Behavior: Below the Néel temperature (
K), it orders antiferromagnetically.[1] Application of an external magnetic field along the c-axis ( T) overcomes the weak interlayer AFM coupling, flipping the spins to a saturated ferromagnetic state [1].
Tetrahydrate (
): The 0D Paramagnet[1]
Crystal Structure: Monoclinic (Space Group:
or ).[1] The structure is molecular, composed of discrete units [2].[1]
Coordination: The
center is octahedral with two bromide ligands in a trans configuration and four water molecules in the equatorial plane.[1]
Magnetic Implications: Unlike the anhydrous form, there are no direct halide bridges between iron centers. Magnetic exchange is mediated solely by weak hydrogen bond networks (
).[1] Consequently, behaves as a Curie-Weiss paramagnet down to very low temperatures ( K), lacking the cooperative ordering seen in the anhydrous phase.[1]
Stability: Melts/dissolves in its own water of crystallization at ~27°C. It is magnetically dilute and strictly paramagnetic.
Magnetic Susceptibility & Phase Transitions
The following table summarizes the critical magnetic parameters for the different phases. Note the drastic shift from ordered metamagnetism to paramagnetism upon hydration.
Parameter
Anhydrous
Tetrahydrate ()
Magnetic Class
Metamagnet (Layered Antiferromagnet)
Paramagnet (Magnetically Dilute)
Ordering Temp ()
14.2 K
< 2 K (Virtual )
Weiss Constant ()
Positive (indicates intralayer FM)
K (Ideal Paramagnet)
Critical Field ()
3.15 T (at 4.2 K)
N/A
Effective Moment ()
~5.7 (High Spin )
~5.3 - 5.5
Technical Insight: In drug development applications involving Fe-catalyzed cross-coupling, the "magnetic purity" of the precursor is often a proxy for the oxidation state.
is strictly High Spin ().[1] A drop in below 4.9 often indicates oxidation to diamagnetic low-spin species or impurities.[1]
Commercial sources typically supply the hydrate.[1] For magnetic applications requiring the metamagnetic state, controlled dehydration is mandatory to avoid oxidation to
.
Workflow:
Pre-drying: Place
in a vacuum oven at 40°C for 2 hours to remove surface moisture.
Stepwise Heating (Inert Atmosphere): Transfer to a tube furnace under flowing Argon or Nitrogen.[1]
Ramp 1: Heat to 100°C (1°C/min). Hold for 1 hour (Converts 6H2O
4H2O).
Ramp 2: Heat to 180°C (2°C/min). Hold for 2 hours (Converts 4H2O
2H2O/Anhydrous).
Final Dehydration: Heat to 400°C. Hold for 4 hours.
Validation: The product must be yellow-brown. A red/orange hue indicates oxidation.[1]
SQUID Magnetometry Characterization
To distinguish the phases, a Zero-Field Cooled (ZFC) and Field-Cooled (FC) protocol is required.[1]
Sample Prep: Load ~20 mg of powder into a gelatin capsule in a glovebox (anhydrous is hygroscopic).
Sequence:
Cool to 2 K in zero field.
Apply 100 Oe field. Measure M vs T from 2 K to 300 K (ZFC).
Cool from 300 K to 2 K in 100 Oe. Measure M vs T (FC).
solubility of iron(II) bromide hydrate in organic solvents
An In-Depth Technical Guide to the Solubility of Iron(II) Bromide Hydrate in Organic Solvents Authored by a Senior Application Scientist Abstract Iron(II) bromide (FeBr₂) is a versatile reagent and catalyst with escalati...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Iron(II) Bromide Hydrate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
Iron(II) bromide (FeBr₂) is a versatile reagent and catalyst with escalating importance in organic synthesis, including polymerization and C-H bond functionalization.[1][2][3] Its efficacy in these applications is critically dependent on its solubility and behavior in non-aqueous media. This guide provides a comprehensive analysis of the . We delve into the physicochemical principles governing its dissolution, present available solubility data, and offer a robust experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior to optimize reaction conditions and synthetic outcomes.
Introduction: The Role and Nature of Iron(II) Bromide
Iron(II) bromide, or ferrous bromide, is an inorganic compound that exists in an anhydrous state (FeBr₂) as a yellow-brown solid and in various hydrated forms (FeBr₂·xH₂O), which are typically pale green crystalline solids.[4][5][6] The hexahydrate is common at room temperature.[4][7] While highly soluble in water[8][9], its utility in modern organic synthesis necessitates a thorough understanding of its solubility in organic solvents. It serves as a precursor for other iron compounds, a catalyst in polymerization reactions, and a reagent in the synthesis of complex organic molecules.[1][2][7]
The presence of water of hydration significantly influences the compound's solubility profile. The coordinated water molecules can participate in hydrogen bonding, generally enhancing solubility in polar protic solvents compared to the anhydrous form. Conversely, in non-polar solvents, the energy required to break the crystal lattice of the hydrate, which includes the energy of hydration, can result in lower solubility. Therefore, specifying the hydration state is critical when discussing solubility.
Physicochemical Principles Governing Solubility
The dissolution of an ionic compound like iron(II) bromide hydrate in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that the energy released from solvent-solute interactions must overcome the lattice energy of the solid and the energy required to disrupt solvent-solvent interactions.
Solvent Polarity and Dielectric Constant
Polar solvents are generally more effective at dissolving ionic compounds. The key factors are:
Dielectric Constant (ε): A high dielectric constant reduces the electrostatic force between the Fe²⁺ and Br⁻ ions, facilitating their separation. Acetonitrile (ε ≈ 37), for example, is a better solvent for divalent metal bromides than solvents with lower dielectric constants like methyl acetate (ε ≈ 7).[10][11]
Donor-Acceptor Properties: Many organic solvents can act as Lewis bases, donating electron pairs to the Lewis acidic Fe²⁺ center. Ethers like tetrahydrofuran (THF), alcohols like ethanol, and polar aprotic solvents like acetonitrile can coordinate to the iron cation, forming stable solvated complexes that promote dissolution.[4][12] This coordination is a primary driver of solubility in these media.
The Role of Coordinated Water
For iron(II) bromide hydrate, the coordinated water molecules add another layer of complexity.
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can interact favorably with both the ionic Fe²⁺ and Br⁻ species and the water of hydration through hydrogen bonding, generally leading to good solubility.[4][13][14]
In Aprotic Solvents (e.g., THF, Acetonitrile): While these solvents can coordinate with the Fe²⁺ ion, their interaction with the bound water is less favorable than that of protic solvents, which can influence the overall solubility.
In Non-Polar Solvents (e.g., Benzene, Toluene): These solvents lack the ability to stabilize the charged ions and have poor interactions with the water of hydration, resulting in very low solubility.[15]
The following diagram illustrates the key relationships governing the solubility of iron(II) bromide hydrate.
Caption: Key factors influencing the solubility of iron(II) bromide hydrate.
Solubility Profile in Common Organic Solvents
Quantitative solubility data for iron(II) bromide hydrate in organic solvents is not widely published. Most available data refers to the anhydrous form. However, this information provides a critical baseline for understanding its behavior. The term "soluble" generally implies a solubility of >1 g/100 mL.
This reported solubility is unusual for an ionic salt and may indicate the formation of specific, less polar complexes or refer to conditions where trace impurities facilitate dissolution. Other sources suggest low solubility in non-polar solvents.[15]
Note on Discrepancies: The reported solubility in benzene is anomalous compared to general chemical principles and other sources.[9][15] Researchers should verify such claims experimentally, as trace water or impurities can drastically alter solubility. Generally, the solubility of iron(II) bromide hydrate is expected to be very low in non-polar hydrocarbons.[15]
Experimental Determination of Solubility
For many applications, particularly in drug development and process chemistry, precise solubility data is required. A self-validating, gravimetric-based protocol is described below. This method is robust and relies on determining the mass of the dissolved solute in a known mass or volume of the solvent.
Objective: To accurately determine the solubility of iron(II) bromide hydrate in a given organic solvent at a specific temperature.
Materials:
Iron(II) bromide hydrate (specify the hydrate form, e.g., hexahydrate)
Anhydrous organic solvent of interest
Temperature-controlled shaker or water bath
Inert atmosphere glove box or Schlenk line (Fe²⁺ is air-sensitive and can oxidize to Fe³⁺[6][16])
Syringe filters (0.2 μm, compatible with the solvent)
Gastight syringes
Pre-weighed vials
Workflow Diagram:
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
Preparation: Inside an inert atmosphere glove box, add an excess of iron(II) bromide hydrate to a known mass of the anhydrous organic solvent in a sealable vial. The presence of excess solid is crucial to ensure saturation.
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a minimum of 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
Phase Separation: After equilibration, turn off the agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle completely.
Sampling: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a gastight syringe fitted with a solvent-compatible 0.2 μm filter. Causality: The filter prevents any undissolved microcrystals from being transferred, which is the most common source of error in this method.
Analyte Massing: Immediately transfer the filtered solution into a pre-weighed, dry vial. Seal it and weigh it to determine the exact mass of the solution transferred.
Solvent Evaporation: Remove the solvent from the vial. This can be done in a vacuum oven at a mild temperature or by using a gentle stream of dry nitrogen. Ensure the final solid is completely dry.
Final Massing: Once dry, weigh the vial containing the iron(II) bromide residue.
Calculation:
Mass of solution = (Mass of vial + solution) - (Mass of empty vial)
Mass of dissolved FeBr₂ = (Mass of vial + residue) - (Mass of empty vial)
Mass of solvent = (Mass of solution) - (Mass of dissolved FeBr₂)
Solubility ( g/100g solvent) = (Mass of dissolved FeBr₂ / Mass of solvent) * 100
Self-Validation: Perform this procedure in triplicate to ensure reproducibility. The results should agree within a small margin of error (e.g., <5%). The persistence of solid material throughout the experiment confirms that the solution was indeed saturated.
Alternative Method: Quantitative Analysis by Titration
For quality control or when gravimetric methods are impractical, the iron(II) concentration in the saturated solution can be determined by redox titration with a standardized potassium permanganate (KMnO₄) solution.[17][18][19]
Prepare a saturated solution and take a filtered aliquot as described in steps 1-4 above.
Dilute the aliquot with deionized water and acidify with dilute sulfuric acid. Causality: The acidic medium is required for the redox reaction and helps prevent the oxidation of Fe²⁺ by air.[17]
Titrate with a standard solution of KMnO₄ until the first persistent pink color appears, indicating the endpoint.[17][18]
Calculate the moles of Fe²⁺ from the stoichiometry of the reaction:
MnO₄⁻ + 8H⁺ + 5Fe²⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[17]
Conclusion and Applications
The is governed by the solvent's polarity, dielectric constant, and coordinating ability. It is generally soluble in polar solvents like alcohols, THF, and acetonitrile, and poorly soluble in non-polar hydrocarbons.[4][15] This solubility is critical for its application as a catalyst in organic reactions, where homogeneous reaction conditions are often desirable for achieving high yields and selectivity.[2][3][20] For specialized applications, solubility can be further enhanced by the addition of halide salts, which form more soluble complex anions.[10][11] Given the limited published quantitative data for the hydrated form, the experimental protocols provided herein offer a reliable path for researchers to determine this crucial parameter for their specific systems, enabling more precise control over their chemical processes.
References
Chem-Impex. (n.d.). Iron(II) bromide. Retrieved from [Link]
Chemical Database. (n.d.). iron(II) bromide. Retrieved from [Link]
3B Scientific (Wuhan) Corp. (2026, February 20). The Role of Iron(II) Bromide in Modern Organic Synthesis. Retrieved from [Link]
Solubility of Things. (n.d.). Iron (II) Bromide. Retrieved from [Link]
ChemBK. (2024, April 10). Iron (II) bromide. Retrieved from [Link]
Reddy, R. P., et al. (2007). Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[1][8]-shift Tandem Reactions of Aryl Azides. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
Binnemans, K. (2021, March 16). Oxidative Dissolution of Metals in Organic Solvents. ACS Publications. Retrieved from [Link]
Binnemans, K. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PMC - NIH. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of d-elements salts in organic and aqueous-organic solvents: I. Copper, cobalt, and cadmium sulfates. Retrieved from [Link]
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Retrieved from [Link]
Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET: Iron(II) bromide hydrate. Retrieved from [Link]
PubChem - NIH. (n.d.). Ferrous bromide. Retrieved from [Link]
Alfa Aesar. (2025, September 12). Iron(II) bromide, anhydrous - SAFETY DATA SHEET. Retrieved from [Link]
ResearchGate. (2021, February 12). Which non-coordinating solvent dissolves anhydrous Iron(II)chloride?. Retrieved from [Link]
Salt Analysis Guide. (n.d.). Iron(II) Bromide Analysis. Retrieved from [Link]
ResearchGate. (2022, June 18). (PDF) new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. Retrieved from [Link]
M.C.C. Science. (n.d.). Estimation of Iron (II) in an iron tablet by using a standard solution of potassium manganate (VII). Retrieved from [Link]
Chemistry LibreTexts. (2026, January 8). 9: Iron Determination by Titration. Retrieved from [Link]
Scribd. (n.d.). Iron(II) Determination via Redox Titration. Retrieved from [Link]
Technical Guide: Thermal Decomposition Pathway of Iron(II) Bromide Hexahydrate
This guide details the thermal decomposition pathway of Iron(II) Bromide Hexahydrate ( ).[1] It is structured to provide a mechanistic understanding of the dehydration and decomposition processes, supported by theoretica...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the thermal decomposition pathway of Iron(II) Bromide Hexahydrate (
).[1] It is structured to provide a mechanistic understanding of the dehydration and decomposition processes, supported by theoretical mass loss calculations and experimental protocols for validation.
[1]
Thermolysis
Executive Summary
The thermal decomposition of Iron(II) bromide hexahydrate (
) is a multi-stage process governed by the competition between dehydration , hydrolysis , and oxidation .[1]
In an inert atmosphere (
, Ar), the compound undergoes stepwise dehydration to form anhydrous , which is stable up to its melting point (). However, in an oxidizing atmosphere (Air, ), the anhydrous salt is unstable above , oxidizing to Iron(III) oxide () and releasing toxic Bromine gas ().
Critical Insight: The "purity" of the final anhydrous product is heavily dependent on the partial pressure of water vapor during the heating ramp. Trapped lattice water at temperatures
promotes hydrolysis (), contaminating the sample with oxides.
Theoretical Framework & Mechanism
Thermodynamic Pathway
The decomposition proceeds through two distinct regimes: Low-Temperature Dehydration and High-Temperature Decomposition .
Regime A: Stepwise Dehydration (Endothermic)
The hexahydrate loses water molecules in discrete steps. The stability of intermediate hydrates (
, ) depends on the heating rate and water vapor pressure.
): melts at . Decomposition requires extreme temperatures (), eventually dissociating:
Oxidizing Atmosphere (Air):
Oxidation is thermodynamically favorable starting
. The oxidizes to , displacing bromine:
Note: This reaction is exothermic and results in significant mass loss due to the evolution of heavy gas.
Hydrolysis (Competing Reaction):
If water removal is inefficient (e.g., fast heating in a deep crucible), self-hydrolysis occurs:
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation of the decomposition pathway based on atmospheric conditions.
Caption: Bifurcation of
thermal decomposition. Note the critical divergence at the anhydrous stage depending on oxygen presence.
Quantitative Data Analysis
Researchers should use the following theoretical mass loss values to calibrate their TGA data. Significant deviations suggest sample impurities or incomplete dehydration.[2]
Molecular Weight Basis:
()
Decomposition Step
Temperature Range (Approx)
Reaction
Theoretical Mass Loss (%)
Cumulative Mass Loss (%)
Step 1
Step 2
Step 3
Oxidation
(Air)
*
(Total Residual Mass )
*Note: The oxidation step involves the loss of
and gain of . The calculation assumes conversion of (MW 215.65) to (MW 79.85). Mass remaining relative to anhydrous is .
Experimental Protocol: TGA/DSC Validation
To accurately characterize this pathway, the following protocol ensures kinetic control and safety.
Instrumentation Setup
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).
Crucibles: Alumina (
) pans (Open or pinhole lid). Do not use Aluminum pans above 500°C or with halogen evolution.
Purge Gas:
Inert: High-purity Nitrogen (
) or Argon (Ar) at 50-100 mL/min.
Oxidative: Synthetic Air (
) at 50-100 mL/min.
Workflow Diagram
Caption: Optimized TGA workflow. The isotherm at 200°C allows complete dehydration before high-temp decomposition.
Procedure
Sample Preparation: Grind
crystals to a fine powder to minimize diffusion limitations. Weigh 10–15 mg directly into the alumina crucible.
Equilibration: Purge the balance for 30 minutes to remove ambient moisture.
Thermal Program:
Ramp 1: Ambient to
at (Slow rate separates dehydration steps).
Isotherm: Hold at
for 10 minutes to ensure full dehydration to anhydrous .
Ramp 2:
to at .
Safety Check: Ensure exhaust lines are vented to a fume hood or scrubber. Bromine gas (
) and Hydrogen Bromide () are highly corrosive and toxic.
References
BenchChem. (2025).[1] Thermal Decomposition of Iron(II) Bromide Hexahydrate: A Technical Guide. Retrieved from
Lide, D. R. (Ed.).[2] (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Confirming melting points and physical properties of Iron(II) Bromide).
Galbács, G. (2018). Thermal Analysis: Definitions and Uses. University of Szeged. Retrieved from
Materials Project. (2023). Materials Data on FeBr2. Retrieved from
Mu, J., & Perlmutter, D. D. (1981). Thermal decomposition of carbonates, carboxylates, oxalates, acetates, formates, and hydroxides. Thermochimica Acta, 49(2-3), 207-218. (Foundational mechanism for transition metal salt decomposition).
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Document Control:
Subject: Technical specifications, synthesis, catalytic utility, and handling protocols for Iron(II) Bromide Hydrate.
Part 1: Executive Summary
Iron(II) bromide hydrate (FeBr₂[1][2][3][4][5][6]·xH₂O) serves as a critical, cost-effective precursor in the synthesis of high-value organometallic catalysts and magnetic materials. While often overshadowed by its anhydrous counterpart in strictly moisture-free applications, the hydrate offers a stable, accessible entry point for generating Fe(II) species.
This guide addresses the technical nuances of working with CAS 13463-12-2, moving beyond basic datasheet parameters to explore its role in C–H bond functionalization and controlled radical polymerization. We specifically address the "make vs. buy" decision regarding dehydration, providing a validated protocol for converting the hydrate to the anhydrous form for sensitive catalytic cycles.
Part 2: Chemical Identity & Physicochemical Properties[3][4][7]
Iron(II) bromide hydrate exists as a paramagnetic solid.[5] Its hydration state is variable, typically crystallizing as a tetrahydrate or hexahydrate depending on the isolation method, though commercial sources often supply a non-stoichiometric hydrate.
Hydrate density is lower due to crystal lattice expansion.
Part 3: Synthesis & Purification Protocols
Primary Synthesis: The Hydrobromic Acid Route
For laboratories requiring high-purity material free from commercial stabilizers, de novo synthesis is recommended. This method utilizes elemental iron and hydrobromic acid.[5]
Reagents:
Iron powder (reduced, >99.5% purity).
Hydrobromic acid (48% aq).
Methanol (degassed).
Protocol:
Inert Setup: Purge a Schlenk flask with Argon for 20 minutes.
Addition: Add iron powder (excess, 1.1 eq) to the flask.
Reaction: Reflux at 60°C for 2–4 hours until hydrogen evolution ceases and the solution turns a deep green/brown.
Filtration: Filter the hot solution under Argon to remove unreacted iron.
Crystallization: Concentrate the filtrate under vacuum. Cool to 0°C to precipitate FeBr₂·xH₂O crystals.[5]
Dehydration Protocol (Hydrate
Anhydrous)
Many catalytic applications (e.g., Grignard cross-coupling) require strictly anhydrous FeBr₂. Commercial anhydrous FeBr₂ is significantly more expensive than the hydrate.[7] The following protocol allows for cost-effective in-house dehydration.
Method: Thermal dehydration under high vacuum.
Conditions: Heat to 160°C for 4 hours at <0.1 mbar.
Validation: The color should shift from reddish-brown (hydrate) to a yellow-brown or yellow-green powder (anhydrous).
Storage: Immediately transfer to a glovebox.
Visualization: Synthesis & Purification Workflow
Figure 1: Step-by-step workflow for the synthesis of Iron(II) Bromide Hydrate and its subsequent conversion to the anhydrous catalytic form.
Part 4: Catalytic Applications
Iron(II) bromide is a versatile Lewis acid and precatalyst. Its unique electronic structure allows it to facilitate single-electron transfer (SET) pathways, distinguishing it from Palladium or Nickel catalysts.
Intramolecular C–H Bond Amination
A primary application of FeBr₂ is the catalytic synthesis of N-heterocycles (e.g., indoles, benzimidazoles) from aryl azides. FeBr₂ acts as both a Lewis acid and a nitrene transfer agent.
Mechanism: The Fe(II) center coordinates with the azide, triggering N₂ extrusion to form a transient Iron-Nitrene species.[8] This high-energy intermediate undergoes C–H insertion or 1,2-shift.
Selectivity: The reaction is highly sensitive to the Lewis acidity of the iron salt. FeBr₂ is often superior to FeCl₂ due to the "softness" of the bromide ligand, which modulates the electrophilicity of the metal center.
Atom Transfer Radical Polymerization (ATRP)
FeBr₂ is a sustainable alternative to Copper catalysts in ATRP.
Role: It mediates the reversible deactivation of growing radical chains.
Ligands: Requires phosphine or amine ligands (e.g., triphenylphosphine) to solubilize the iron in organic monomers and tune the redox potential (Fe²⁺/Fe³⁺).
Visualization: Catalytic Cycle (C-H Amination)
Figure 2: Mechanistic cycle for FeBr₂-catalyzed intramolecular C–H amination of aryl azides.
Part 5: Handling, Safety, and Storage[7][10][11]
Working with Fe(II) species requires strict adherence to protocols preventing oxidation.[9] The formation of Fe(III) species (rust/orange color) renders the catalyst inactive for many redox-sensitive reactions.
Oxidation Management
The Enemy: Oxygen and moisture.
Indicator: A color change from dark green/brown to bright orange/yellow indicates significant oxidation to FeBr₃ or iron oxides.
Rescue: Partially oxidized material can sometimes be "cleaned" by washing with degassed ethanol, though recrystallization is preferred.
Storage Protocols[11][12]
Primary: Store in a nitrogen-filled glovebox.
Secondary: If a glovebox is unavailable, store in a desiccator under vacuum with P₂O₅ as the desiccant.
Container: Amber glass to protect from light (though less critical than air protection), sealed with Parafilm or electrical tape.
Safety Hazards (GHS Classification)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory when handling the solid or concentrated solutions.
References
Driver, T. G., et al. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. Organic Letters. Retrieved from [Link]
Stokes, B. J., et al. (2011). Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination. Journal of the American Chemical Society. Retrieved from [Link]
Armarego, W. L. F., & Perrin, D. D. (2009).[7] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying protocols).
Iron(II) Bromide Hydrates: Physicochemical Dynamics, Colorimetric Shifts, and Catalytic Integrity in Pharmaceutical Synthesis
Executive Summary In advanced organic synthesis and pharmaceutical drug development, Iron(II) bromide (FeBr₂) has emerged as a highly sustainable, low-toxicity catalyst. However, its deliquescent nature and susceptibilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and pharmaceutical drug development, Iron(II) bromide (FeBr₂) has emerged as a highly sustainable, low-toxicity catalyst. However, its deliquescent nature and susceptibility to oxidation present significant handling challenges. This technical guide provides an in-depth analysis of the physicochemical properties of FeBr₂ hydration states, the mechanistic causality behind its colorimetric degradation, and field-proven, self-validating protocols for its dehydration and anaerobic handling.
Physicochemical Profiling: Hydration States and Structural Geometry
Because FeBr₂ is highly deliquescent, it readily absorbs atmospheric moisture to form various hydrates depending on ambient temperature and humidity . Understanding these states is critical, as the presence of coordinated water directly impacts the compound's Lewis acidity and catalytic viability.
Table 1: Physicochemical Properties of Iron(II) Bromide States
Hydration State
Chemical Formula
Appearance / Color
Thermal Transition
Magnetic Susceptibility
Anhydrous
FeBr₂
Yellow-brown solid
Melting Point: 684 °C
+13,600·10⁻⁶ cm³/mol
Hexahydrate
FeBr₂·6H₂O
Pale green crystals
Crystallizes at RT; MP: 27 °C
N/A
Tetrahydrate
FeBr₂·4H₂O
Pale green solid
Forms > 49 °C
N/A
Dihydrate
FeBr₂·2H₂O
Pale solid
Forms > 83 °C
N/A
Nonahydrate
FeBr₂·9H₂O
Pale solid
Forms < -29.3 °C
N/A
Mechanisms of Color Change: Oxidation and Deliquescence
The physical appearance of FeBr₂ serves as a direct, visual proxy for its chemical integrity.
The Causality of Hydration (Yellow-Brown to Pale Green):
Anhydrous FeBr₂ is characteristically yellow or brownish . Upon exposure to atmospheric moisture, water molecules coordinate to the metal center, displacing the polymeric bromide linkages to form isolated octahedral complexes (e.g.,[FeBr₂(H₂O)₄]). The
electronic configuration of the Fe(II) center in this weak-field aqueous environment results in low-intensity d-d electron transitions, which manifest visually as a pale green color [[1]]([Link]).
The Causality of Oxidation (Pale Green to Orange/Brown):
Aqueous or hydrated Fe(II) is thermodynamically unstable with respect to oxidation in the presence of oxygen . When the pale green Fe(II) hydrate is exposed to air, it oxidizes to Iron(III), visually indicated by a rapid shift to yellow, orange, or deep brown . This color change is driven by a fundamental shift in the electronic structure: the oxidation from Fe(II) (
) to Fe(III) () introduces intense ligand-to-metal charge transfer (LMCT) bands that absorb strongly in the blue/UV region, reflecting the characteristic rust-orange hues of Fe(III) species such as FeBr₃ or hydroxo-complexes .
Fig 1: Logical pathway of Iron(II) bromide hydration and subsequent oxidation.
Experimental Protocols: Dehydration and Self-Validating Handling
For drug development professionals, trace amounts of Fe(III) or water can completely poison sensitive cross-coupling or radical reactions. To restore degraded (hydrated) FeBr₂ to its catalytically active anhydrous state, a rigorous dehydration protocol is required.
Protocol: Anaerobic Thermal Dehydration of FeBr₂ Hydrates
Causality & Design: Simple thermal heating of FeBr₂ hydrates in ambient air leads to hydrolysis, yielding unwanted iron oxides and releasing toxic HBr gas. To prevent this, dehydration must occur under a reactive halogen atmosphere to suppress oxidation and drive the equilibrium toward the anhydrous halide.
Apparatus Setup: Assemble a quartz tube furnace connected to a Schlenk line. Equip the system with a dry hydrogen bromide (HBr) gas stream.
Thermal Dehydration: Place the pale green hydrated FeBr₂ into the furnace. Purge the system with inert Argon for 30 minutes. Introduce the HBr stream and ramp the temperature to 400 °C .
Causality: The continuous HBr stream actively suppresses the formation of Fe(III) oxides and drives the equilibrium toward the anhydrous bromide via Le Chatelier's principle.
Cooling: Once water evolution ceases, cool the furnace to room temperature strictly under an Argon atmosphere to prevent re-hydration.
Self-Validation Step (Quality Control):
Visual Check: The resulting powder must be yellow-brown . Any residual green tint indicates incomplete dehydration; an orange/rust tint indicates irreversible oxidation .
Solubility Check: In a glovebox, dissolve a 50 mg aliquot in anhydrous, degassed tetrahydrofuran (THF). It should form a clear solution (yielding a soluble FeBr₂·(THF)₂ adduct) [[2]]([Link]). If rust-colored particulate remains suspended, the batch is compromised by insoluble iron oxides and must be discarded.
Storage: Transfer the validated anhydrous FeBr₂ to a nitrogen-filled glovebox and store in dark, sealed ampoules at ambient temperature .
Fig 2: Self-validating experimental workflow for FeBr2 dehydration.
Impact on Catalytic Efficacy in Drug Development
In modern pharmaceutical synthesis, FeBr₂ is a highly sought-after catalyst due to its low toxicity and high natural abundance compared to precious metals like palladium or ruthenium . A premier application is the iron-catalyzed chemo- and site-selective bromination of benzylic C(sp³)–H bonds, which is vital for the late-stage diversification of complex bioactive natural products and pharmaceutical molecules [[3]]([Link]).
In these methodologies, FeBr₂ is often used at a remarkably low loading of 1 mol % .
Causality of Failure: If the FeBr₂ catalyst has undergone unnoticed oxidation (indicated by a brown/orange color shift), the presence of Fe(III) alters the Lewis acidity and the single-electron transfer (SET) dynamics required for radical generation. This leads to stalled reactions, poor yields, and the generation of unwanted brominated byproducts, highlighting the critical need for the rigorous handling and validation protocols outlined above.
Application Note: Iron(II) Bromide as a Catalyst in Cross-Coupling Reactions
Abstract Iron catalysis represents a paradigm shift in sustainable organic synthesis, offering a cost-effective and non-toxic alternative to Palladium and Nickel.[1] This guide details the application of Iron(II) Bromide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Iron catalysis represents a paradigm shift in sustainable organic synthesis, offering a cost-effective and non-toxic alternative to Palladium and Nickel.[1] This guide details the application of Iron(II) Bromide (FeBr₂) —specifically addressing the strategic use of its hydrate form (FeBr₂·xH₂O) versus the anhydrous grade. We provide validated protocols for Kumada-Corriu C(sp²)–C(sp³) coupling and emerging C–N bond formation , alongside critical insights into catalyst activation, ligand effects, and the "trace metal" controversy.
Critical Material Insights: The Hydrate vs. Anhydrous Dilemma
The Economic Argument
High-purity anhydrous FeBr₂ (99.99%) is significantly more expensive than its hydrate counterparts due to the rigorous conditions required to prevent oxidation and hydrolysis during manufacturing.
FeBr₂ (Anhydrous): ~$150/10g (Commercial grade)
FeBr₂·xH₂O (Hydrate): ~$30/100g
Key Directive: For organometallic cross-coupling (e.g., Grignard reagents), water is detrimental. However, researchers can achieve "anhydrous-grade" performance using the hydrate starting material by applying the In-Situ Dehydration Protocol (See Section 5.1), significantly reducing operational costs.
Purity & The "Phantom Catalyst" Warning
Scientific Integrity Alert: Early reports of Iron-catalyzed Suzuki-Miyaura couplings were later attributed to trace Palladium (ppm levels) present in low-grade iron salts.
Requirement: For mechanistic studies or Suzuki-type reactions, use 99.995% trace-metal basis FeBr₂.
For Standard Kumada: 98% purity is generally sufficient, provided Cu/Pd levels are <10 ppm to ensure the iron is the true catalytic species.
Mechanistic Principles
Iron catalysis typically operates via low-valent iron species (Fe(-II), Fe(0), or Fe(I)) rather than the classical Pd(0)/Pd(II) two-electron cycles. The mechanism often involves Single Electron Transfer (SET) , generating radical intermediates.
The Fe(I)/Fe(III) Catalytic Cycle (Kumada)
The active species is generated in situ by the reduction of Fe(II) with the Grignard reagent.
Protocol A: Catalyst Activation (Dehydration of FeBr₂·xH₂O)
Purpose: To convert cost-effective hydrate into active anhydrous catalyst precursor.
Safety: FeBr₂ is hygroscopic. Handle under inert atmosphere after drying.[2]
Setup: Place FeBr₂·xH₂O (e.g., 5.0 mmol) in a Schlenk flask equipped with a magnetic stir bar.
Heating: Connect to a high-vacuum line (<0.1 mmHg). Heat the flask to 140°C using an oil bath or heat gun.
Observation: The solid will change color from reddish-brown/yellow (hydrate) to pale yellow/green-grey (anhydrous) over 1-2 hours.
Cooling: Allow to cool to room temperature under vacuum.
Storage: Backfill with Argon. The solid is now ready for immediate use.
Slow down Grignard addition. Ensure temperature is controlled (0°C start).
No Reaction
Poisoned Catalyst
Check purity of Grignard. Add LiBr (1.0 eq) to break aggregates.
Brown Sludge
Normal Active Species
Do not filter! The dark color indicates active low-valent iron clusters.
References
Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[4] Link
Nakamura, M., et al. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.[4] Link
Bedford, R. B., et al. (2014). Iron-Catalyzed Suzuki-Miyaura Coupling: The Role of Trace Palladium. Angewandte Chemie. Link
Hatakeyama, T., & Nakamura, M. (2008). Iron-Catalyzed Enyne Cross-Coupling Reaction. Organic Letters. Link
Chakrabarti, K., et al. (2023). Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism. Journal of the American Chemical Society.[4] Link
Technical Guide: Iron(II) Bromide Hydrate in Organic Synthesis
Executive Summary Iron(II) bromide hydrate ( ) represents a cost-effective, sustainable alternative to precious metal catalysts (Pd, Rh, Ir) in modern organic synthesis. While often overlooked in favor of its chloride co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iron(II) bromide hydrate (
) represents a cost-effective, sustainable alternative to precious metal catalysts (Pd, Rh, Ir) in modern organic synthesis. While often overlooked in favor of its chloride counterpart or anhydrous forms, the hydrate offers distinct advantages in solubility and handling, provided its hydration state is managed correctly.
This guide details the specific protocols for utilizing
in C-C cross-coupling , heterocycle synthesis , and radical polymerization . It addresses the critical technical challenge of this reagent: managing the water of hydration to access the active catalytic species.
Key Chemical Properties
Property
Specification
Formula
(Typically or )
Appearance
Pale green (Hydrate) Yellow/Brown (Anhydrous)
Oxidation State
Iron(II) (, paramagnetic)
Solubility
Soluble in , EtOH, MeOH, THF (moderate)
Stability
Hygroscopic; oxidizes to Fe(III) (red/orange) in moist air.[1]
Critical Handling: The "Hydrate" Factor
Most high-value catalytic cycles (e.g., cross-coupling) require anhydrous conditions. Commercial
is often supplied as a hydrate.[2][3] Using it directly without pre-treatment is the #1 cause of reaction failure.
Setup: Place the hydrated salt in a Schlenk flask or heavy-walled pressure tube.
Vacuum: Connect to a high-vacuum manifold (<0.1 mmHg).
Heating:
Heat gradually to 120°C to remove surface water (1 hour).
Increase temperature to 200°C for 2-4 hours.
Caution: Rapid heating can cause "popping" or hydrolysis to iron oxides/oxybromides (indicated by a rust-red color).
Verification: The solid should turn from pale green to a dusty yellow-brown.
Storage: Store immediately in a glovebox or under Argon.
Application 1: Cross-Electrophile Coupling (C-C Bond Formation)
Context: Iron-catalyzed coupling of aryl chlorides with alkyl halides is a powerful method to construct
- bonds without pre-formed organometallics (e.g., Grignards).
Mechanism
The reaction proceeds via a low-valent Iron species (likely Fe(I) or Fe(0)) generated in situ. The cycle involves single-electron transfer (SET) activation of the alkyl halide.
Figure 1: Simplified mechanistic cycle for Iron-catalyzed cross-electrophile coupling.
Experimental Protocol
Reaction: Aryl Chloride + Alkyl Chloride
Alkyl-Arene
Scale: 1.0 mmol
Catalyst Prep: In a glovebox, weigh anhydrous
(15 mg, 7 mol%) prepared via Protocol A.
Reagents: Add LiOMe (2.5 equiv) and
(2.5 equiv).
Note:
acts as a reductant/additive to stabilize the active iron species.
Reaction: Seal the vial. Heat to 80°C for 16–24 hours.
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.
Purification: Silica gel chromatography.
Why this works: The
is less hygroscopic than once dried and provides a softer halide ligand () which can modulate the redox potential of the iron center, facilitating the SET step.
Application 2: Synthesis of N-Heterocycles (Pyrrolidines)
Context: Intramolecular C-H amination of organic azides. This reaction tolerates the Lewis acidity of
well.
Protocol
Reaction:
-Azidoalkane Pyrrolidine
Catalyst: Charge a flame-dried Schlenk tube with
(10 mol%).
Note: While
is sometimes superior, is effective and significantly cheaper.
Ligand: Add Boc_2O (1.1 equiv) if protecting the amine in situ is desired, though the intrinsic reaction requires no external ligand.
Substrate: Add the azide substrate (1.0 equiv) dissolved in Toluene .
Conditions: Add 4Å Molecular Sieves (300 mg/mmol) to scavenge any residual moisture from the hydrate if Protocol A was not perfectly executed.
(5 mol%) and the alcohol substrate in Acetonitrile .
Oxidant: Add 30% aqueous
(1.5 equiv) dropwise over 10 minutes.
Safety: Exothermic reaction. Maintain temperature <40°C.
Mechanism: The reaction generates a reactive brominating species (RBS) or a high-valent oxo-iron species in situ.[6] The bromide ligand is non-innocent here; it participates in the redox shuttle.
Time: Stir at Room Temperature for 1-3 hours.
Selectivity: This system is highly selective for secondary alcohols over primary alcohols.[6]
Application 4: Atom Transfer Radical Polymerization (ATRP)
(Critical: Iron is sensitive to oxygen poisoning in ATRP).
Heat to 60°C .
Control: The polar solvent (NMP) acts as a ligand, coordinating to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
. The reaction follows first-order kinetics.
Troubleshooting & Optimization
Symptom
Diagnosis
Corrective Action
Catalyst turns Red/Orange
Oxidation to Fe(III)
leak. Check seals. Add reductant (Mg, Zn) to regenerate Fe(II).
Low Yield (Coupling)
Wet Catalyst
Repeat Protocol A (Dehydration). Add Molecular Sieves.
Rust Red: Oxidized Fe(III) species (Dead catalyst).
References
Iron-Catalyzed Cross-Electrophile Coupling:
Zhang, X., et al. (2024).[9] Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols.[9]
[Link]
C-H Amination Mechanism:
Betley, T. A., et al. (2013). Iron(II) bromide-catalyzed intramolecular C–H bond amination–[1,2]-shift tandem reactions of aryl azides. Chemical Science.
[Link]
Iron-Catalyzed ATRP:
Matyjaszewski, K., et al. (2000). Diimino- and diaminopyridine complexes of CuBr and FeBr2 as catalysts in atom transfer radical polymerization (ATRP). Macromolecular Chemistry and Physics.
[Link]
Alcohol Oxidation:
Tong, R., et al. (2022).[6] Reinvestigating FeBr3-Catalyzed Alcohol Oxidation with H2O2. Organic Letters.
[Link]
Application Notes and Protocols: Iron(II) Bromide Hydrate in Kumada Cross-Coupling
Abstract: This document provides a comprehensive guide to the application of iron(II) bromide hydrate as a cost-effective, environmentally benign, and efficient catalyst for Kumada cross-coupling reactions. Addressing th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide to the application of iron(II) bromide hydrate as a cost-effective, environmentally benign, and efficient catalyst for Kumada cross-coupling reactions. Addressing the growing need for sustainable chemical synthesis, this protocol offers a robust alternative to traditional palladium- and nickel-based systems. Detailed experimental procedures, mechanistic insights, and practical considerations are presented for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Imperative for Sustainable Cross-Coupling
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] For decades, palladium and nickel catalysts have dominated the landscape of cross-coupling reactions, including the venerable Kumada coupling, first reported in 1972.[2][3] While undeniably powerful, the reliance on these precious and often toxic metals presents significant cost and environmental challenges.
Iron, as the most abundant transition metal in the Earth's crust, offers a compellingly sustainable alternative.[4] Its low cost, low toxicity, and unique reactivity have spurred a renaissance in the development of iron-catalyzed cross-coupling methodologies.[5] This application note focuses specifically on the use of simple, commercially available iron(II) bromide hydrate (FeBr₂·xH₂O) as a catalyst for the Kumada cross-coupling of Grignard reagents with organic halides. This approach provides a practical and scalable method for the construction of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceutically active compounds.
Mechanistic Considerations: Unraveling the Iron-Catalyzed Cycle
The mechanism of iron-catalyzed Kumada coupling has been a subject of extensive investigation and debate, with several plausible pathways proposed, including Fe(-II)/Fe(0), Fe(0)/Fe(II), and Fe(I)/Fe(III) catalytic cycles.[6][7] For the coupling of aryl Grignard reagents with alkyl halides, a growing body of evidence points towards a mechanism involving low-valent iron species.
The currently favored catalytic cycle is initiated by the reduction of the Fe(II) precursor by the Grignard reagent to form a highly reactive, low-valent iron species, often proposed to be an Fe(I) or even an Fe(0) complex.[8][9] This species then undergoes oxidative addition with the alkyl halide. The subsequent steps involve transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination to furnish the cross-coupled product and regenerate the active iron catalyst.
It is crucial to recognize the dynamic nature of the iron species in solution. The addition of the Grignard reagent to the iron salt can lead to the formation of complex "ate" complexes, such as [Fe(MgX)₂]n, which are considered by some to be the catalytically active "inorganic Grignard reagent".[2] Additives can also play a significant role in modulating the reactivity and stability of the catalytic species.[10]
Application Note: Iron(II) Bromide Hydrate in Advanced Polymerization Catalysis
Topic: Role of Iron(II) Bromide Hydrate in Polymerization Catalysis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Iron(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Iron(II) Bromide Hydrate in Polymerization Catalysis
Content Type: Detailed Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron(II) bromide hydrate (
, typically tetrahydrate) has emerged as a cost-effective, sustainable, and highly active precursor in modern polymerization catalysis. While early "classic" Atom Transfer Radical Polymerization (ATRP) protocols emphasized rigorous anhydrous conditions, recent advances have demonstrated that hydrated iron salts can not only be tolerated but, in specific solvent systems, can enhance polymerization rates. Furthermore, hydrate serves as the primary precursor for synthesizing bis(imino)pyridine iron complexes, which are industry-standard catalysts for ethylene oligomerization and polymerization.
This guide provides the theoretical grounding and validated protocols for utilizing
hydrate in two distinct catalytic manifolds: Iron-Mediated ATRP and Coordination Polymerization of Ethylene .
Mechanistic Principles
Iron-Mediated ATRP Mechanism
In Iron-ATRP, the
complex acts as the activator. It reacts with an alkyl halide initiator () to generate a carbon-centered radical () and an oxidized iron(III) deactivator (). The control of the polymerization relies on the reversible equilibrium between these species.
Role of the Hydrate: Water molecules from the hydrate can coordinate to the iron center. In polar solvents (e.g., DMF, NMP) or ionic liquids, this aquo-coordination can alter the redox potential
of the couple, often increasing the activation rate constant () without compromising the living nature of the polymerization.
Catalytic Cycle Visualization
Figure 1: The reversible redox cycle of Iron-Mediated ATRP. The activator [Fe(II)] generates radicals; the deactivator [Fe(III)] caps them to prevent termination.
Application I: Iron-Mediated ATRP of Methacrylates
Context & Utility
Using
hydrate directly eliminates the need for expensive gloveboxes or rigorous drying of the metal salt. This protocol is optimized for methyl methacrylate (MMA) using polar solvents that solubilize the hydrate and stabilize the catalytic complex.
Key Parameters
Parameter
Recommendation
Rationale
Catalyst Source
Cost-effective; water is tolerated in polar media.[1]
Ligand
Triphenylphosphine () or Tributylamine ()
is robust; amines are basic and can trap acid.
Solvent
DMF, NMP, or Toluene/Ethanol
Polar solvents help dissociate the halide and solubilize the hydrate.
Temperature
60°C – 80°C
Sufficient thermal energy for radical generation.
Protocol 1: Direct ATRP of MMA using FeBr2 Hydrate
Materials:
Methyl Methacrylate (MMA): Passed through basic alumina to remove inhibitors.
(98%+).
Ligand: Triphenylphosphine (
).
Initiator: Ethyl 2-bromoisobutyrate (EBiB).
Solvent: Toluene (or DMF for higher rates).
Step-by-Step Procedure:
Catalyst Pre-mix:
In a Schlenk flask equipped with a magnetic stir bar, add
Bis(imino)pyridine iron complexes (Brookhart-Gibson type) are among the most active catalysts for ethylene conversion. The steric bulk of the ligand determines whether the product is High-Density Polyethylene (HDPE) or
-olefins (oligomers). hydrate is the standard precursor for synthesizing these complexes via a template reaction in alcohol.
Dissolve the bis(imino)pyridine ligand (e.g., 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine) in n-butanol.
Add
(1.05 equiv).
Complexation:
Heat the mixture to 80°C for 2 hours under inert atmosphere.
The hydrate dissolves, and the complex forms as a precipitate (often blue or green depending on the ligand).
Isolation:
Cool to room temperature.[2] Filter the precipitate.
Wash with diethyl ether to remove excess ligand and water.
Dry under vacuum.[3] The resulting powder is the active pre-catalyst
.
Phase B: Ethylene Oligomerization
Materials:
Pre-catalyst
(from Phase A).
Co-catalyst: Modified Methylaluminoxane (MMAO) or
.
Ethylene gas (Polymer grade).
Workflow:
Reactor Setup:
Use a high-pressure stainless steel autoclave (Parr reactor).
Heat-dry the reactor under vacuum at 100°C for 1 hour.
Charging:
Cool reactor to reaction temperature (e.g., 25°C).
Under Argon flow, add Toluene (solvent) and the Co-catalyst (MMAO, Al/Fe ratio ~ 500:1).
Inject the iron pre-catalyst (dissolved in a small amount of toluene/DCM).
Pressurization:
Pressurize with Ethylene to 10–30 bar (constant pressure feed).
Stir vigorously (1000 RPM) to prevent mass-transfer limitations.
Quenching:
After 30 minutes, vent the ethylene.
Quench with acidified methanol (MeOH/HCl).
Analysis:
Analyze the liquid phase by GC-FID to determine the Schulz-Flory distribution of
-olefins.
Collect any solid polymer (if formed) by filtration.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (ATRP)
Catalyst poisoning by .
Increase degassing time; ensure system is sealed.
Broad PDI (>1.5) (ATRP)
Slow deactivation ( too low).
Add a small amount of at the start (10% of Fe(II)) to establish equilibrium faster.
Induction Period
Slow generation of active species.
Use a more reducing ligand or add a reducing agent (Ascorbic acid) in "ARGET" mode.[4]
No Activity (Ethylene)
Impure Ethylene or wet solvent.
Use molecular sieves for solvents; use a scavenger (Al-alkyl) in the reactor before adding catalyst.
Iron Residue in Polymer
Inefficient purification.
Use an ion-exchange resin (Dowex) or precipitate multiple times.
Safety & Handling
FeBr2 Hydrate: Hygroscopic. Store in a cool, dry place. While less sensitive than the anhydrous form, prolonged exposure to moist air can lead to oxidation (turning from pale yellow/green to rust-brown).
Ethylene: Extremely flammable and high-pressure hazard. Ensure autoclave burst disks are rated correctly.
Ligands: Phosphines and amines can be toxic and malodorous. Handle in a fume hood.
References
Matyjaszewski, K., et al. "Controlled/Living Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes." Macromolecules, 1997, 30(23), 7222–7229. Link
Gibson, V. C., et al. "Novel olefin polymerization catalysts based on iron and cobalt." Chemical Communications, 1998, (7), 849–850. Link
O'Reilly, R. K., et al. "Iron Catalysts in Atom Transfer Radical Polymerization." Chemical Reviews, 2008, 108(9), 3769–3794. Link
Xue, Z., et al. "Iron-catalyzed atom transfer radical polymerization of methyl methacrylate in polar solvents."[4] Polymer Chemistry, 2017. Link
Small, B. L., & Brookhart, M. "Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins." Journal of the American Chemical Society, 1998, 120(28), 7143–7144. Link
Applications of Iron(II) Bromide Hydrate in Pharmaceutical Synthesis
[1] Executive Summary Iron(II) bromide hydrate (FeBr₂[1][2][3][4][5][6]·xH₂O) represents a strategic pivot in modern pharmaceutical synthesis, bridging the gap between cost-effective, sustainable catalysis and high-preci...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Iron(II) bromide hydrate (FeBr₂[1][2][3][4][5][6]·xH₂O) represents a strategic pivot in modern pharmaceutical synthesis, bridging the gap between cost-effective, sustainable catalysis and high-precision bond formation. While historically overshadowed by palladium and nickel, FeBr₂ has emerged as a superior Lewis acid and precatalyst for cross-coupling and C–H functionalization, particularly in the synthesis of N-heterocycles—the backbone of >59% of FDA-approved small molecule drugs.
This guide addresses the "Hydrate Paradox": while the hydrate form is the most stable and commercially available variant, its water content is detrimental to the organometallic manifolds (e.g., Kumada-Corriu coupling) where FeBr₂ excels. This document provides the protocols to bridge this gap, enabling the use of shelf-stable FeBr₂·xH₂O in high-value, air-sensitive transformations.[7]
Part 1: Critical Handling & Preparation
The Hydrate Paradox: From Shelf to Schlenk
Commercial FeBr₂ is typically supplied as a hydrate (often tetrahydrate, FeBr₂·4H₂O), which is a pale green/brown hygroscopic solid. Direct use is suitable for aqueous Lewis acid catalysis but catastrophic for organometallic cross-coupling.
Key Properties:
Property
Value
Implication for Synthesis
Oxidation State
Fe(II)
Prone to oxidation to Fe(III) (Rust/Orange color) in air.
Hygroscopicity
High
Rapidly clumps; precise weighing requires inert atmosphere or speed.
Solubility
THF, EtOH, Water
Soluble in coordinating solvents; forms [Fe(Solvent)₆]²⁺ species.
| Hydration State | x ≈ 2-6 | Must be dehydrated for Grignard/Lithium reactions. |
Protocol A: Azeotropic Dehydration of FeBr₂·xH₂O
Use this protocol to convert stable hydrate into active anhydrous catalyst for cross-coupling.
Context: This protocol replaces toxic, expensive Palladium catalysts in the synthesis of biaryl N-heterocycles (e.g., pyridines, quinolines). Iron allows for the coupling of challenging electrophiles (chlorides, tosylates) at rapid rates.
Mechanism:
The reaction proceeds via a non-canonical mechanism involving low-valent Iron species (Fe(I)/Fe(0)) generated in situ. Unlike Pd, which follows a strict oxidative addition/reductive elimination cycle (2e⁻), Iron often traverses single-electron transfer (SET) pathways, making it faster but more sensitive to steric bulk.
Experimental Protocol
Target: Synthesis of 2-Phenylpyridine from 2-Chloropyridine.
Catalyst: FeBr₂ (anhydrous, prepared via Protocol A, 5 mol%)
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine, 10 mol%) - Crucial for stabilizing the active Fe species.
Solvent: THF (anhydrous)
Step-by-Step:
Catalyst Formation: In a Schlenk tube under Argon, combine anhydrous FeBr₂ (5 mol%) and TMEDA (10 mol%) in THF (5 mL). Stir for 10 min until the solution turns deep brown/orange.
Substrate Addition: Add 2-Chloropyridine (1.0 mmol) to the catalyst mixture. Cool the solution to 0°C.
Grignard Addition: Add PhMgBr (1.2 mmol) dropwise over 5 minutes.
Observation: The solution will turn dark black/brown immediately (formation of active reduced iron species).
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
Monitoring: Check via TLC/GC-MS. Iron couplings are typically very fast (<2 h).
Quench: Quench with sat. aq. NH₄Cl (5 mL) and dilute with EtOAc.
Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Visualizing the Catalytic Cycle:
Caption: Simplified mechanistic cycle for Iron-catalyzed cross-coupling. Note the reduction of Fe(II) to a low-valent active species by the Grignard reagent.
Part 3: Applications in C–H Functionalization
Application 2: Synthesis of Indoles via Nitrene Transfer
Context: FeBr₂ is a unique Lewis acid/redox catalyst for converting aryl azides into indoles. This reaction is valuable for late-stage functionalization of drug scaffolds without pre-functionalizing the C-H bond.
Scientific Insight:
Unlike Rhodium or Copper carbenoids, FeBr₂ facilitates a cascade involving nitrene formation followed by C-H insertion or 1,2-shift . The bromide counterion is non-innocent; it modulates the Lewis acidity of the iron center, preventing over-oxidation.
Experimental Protocol
Target: Synthesis of 2-Phenylindole from 2-vinylphenyl azide.
Additives: 4Å Molecular Sieves (powdered) - Essential to scavenge trace water if hydrate is used.
Step-by-Step:
Setup: Flame-dry a pressure tube or sealable reaction vial. Add 4Å MS (100 mg/mmol substrate).
Loading: Add FeBr₂ (10 mol%) and the azide substrate (0.5 mmol).
Solvation: Add anhydrous Toluene (0.1 M concentration). Seal the tube.
Thermolysis: Heat to 100°C.
Safety Note: Azides can release N₂ gas rapidly. Ensure the vessel is rated for pressure or use a reflux system with a gas outlet.
Reaction: Stir for 12-24 hours. The FeBr₂ acts as a Lewis acid to activate the azide, triggering N₂ loss and cyclization.
Purification: Filter through a celite pad to remove iron salts and sieves. Concentrate and purify via column chromatography.
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for handling FeBr₂·xH₂O based on the intended application.
Caption: Decision tree for processing FeBr₂ hydrate. Organometallic applications require strict dehydration to prevent catalyst deactivation.
References
Iron-Catalyzed Cross-Coupling of N-Heterocyclic Halides: Kuzmina, O. M., Steib, A. K., Flubacher, D., & Knochel, P. (2012). Iron-Catalyzed Cross-Coupling of N-Heterocyclic Chlorides and Bromides with Arylmagnesium Reagents. Organic Letters, 14(18), 4818–4821. Link
Iron-Catalyzed Indole Synthesis: Shen, M., & Driver, T. G. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. Organic Letters, 10(15), 3367–3370. Link
C-H Amination Mechanisms: Hennessy, E. T., & Betley, T. A. (2013). Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination. Science, 340(6132), 591-595. Link
General Iron Catalysis Review: Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778–789. Link
Hydrate Properties & Structure: Habiyakare, A., et al. (2021). Crystal structures of FeBr2[10]·4H2O.... Journal of Structural Chemistry. Link (General Reference for physical properties).
Application Note: Iron(II) Bromide Hydrate for the Synthesis of Organic Bromides
) in Organic Synthesis Executive Summary Iron(II) bromide hydrate ( ) is an underutilized yet highly effective pre-catalyst for the synthesis of organic bromides. While Palladium and Copper dominate cross-coupling, and e...
Author: BenchChem Technical Support Team. Date: March 2026
) in Organic Synthesis
Executive Summary
Iron(II) bromide hydrate (
) is an underutilized yet highly effective pre-catalyst for the synthesis of organic bromides. While Palladium and Copper dominate cross-coupling, and elemental bromine () dominates traditional halogenation, Iron(II) salts offer a distinct advantage: they bridge the gap between Lewis acid catalysis and Single-Electron Transfer (SET) radical chemistry.
This guide details two distinct mechanistic pathways for synthesizing organic bromides using
:
Oxidative Bromination of Arenes: A "Green Chemistry" approach using hydrogen peroxide and bromide salts, where Fe(II) acts as a redox shuttle.
Atom Transfer Radical Addition (ATRA): A radical pathway to synthesize complex alkyl bromides from alkenes, leveraging the accessible
redox couple.
Mechanistic Principles
The utility of
stems from its ability to access two distinct modes of reactivity depending on the reaction environment.
The Iron Redox Shuttle
Unlike
, which is a hard Lewis acid, is a softer metal center capable of initiating radical species. In the presence of oxidants, it cycles between Fe(II) and Fe(III), generating electrophilic bromine species in situ.
Why the Hydrate?
While anhydrous
is required for strictly moisture-sensitive Lewis acid catalysis (e.g., anhydrous Friedel-Crafts), the hydrate form is preferred for oxidative protocols.
Cost-Efficiency: Significantly cheaper than anhydrous grades.
Handling: Less prone to rapid degradation in air.
Solubility: Higher solubility in polar organic solvents (MeCN, DMSO) and aqueous mixtures used in green protocols.
Mechanistic Pathway Visualization
Figure 1: Generalized redox cycle for Iron-catalyzed bromination. The Fe(II) center is oxidized to an active Fe(III) species which mediates the bromine transfer.
Application 1: Oxidative Bromination of Arenes (Green Protocol)
This protocol replaces hazardous elemental bromine (
) with benign bromide salts () and hydrogen peroxide (), catalyzed by .
Rationale
Sustainability: Water is the only byproduct.
Selectivity: High para-selectivity for activated arenes (phenols, anilines, anisoles).
Safety: Avoids the handling of corrosive liquid bromine.
Protocol Parameters[1][2][3]
Parameter
Specification
Notes
Catalyst Loading
5 - 10 mol%
is sufficient.
Bromine Source
KBr or NaBr (2.0 - 2.2 equiv)
Inexpensive, non-toxic salts.
Oxidant
(2.5 equiv)
Slow addition controls exotherm.
Solvent System
: EtOH (1:1)
Biphasic systems can also be used.
Temperature
Room Temp to
Mild conditions prevent over-oxidation.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the arene substrate (e.g., p-cresol, 10 mmol) in Ethanol (15 mL).
Salt Addition: Add an aqueous solution of KBr (22 mmol in 10 mL
) to the flask.
Catalyst Introduction: Add
(0.5 mmol, 5 mol%). The solution may turn slightly orange/brown.
Oxidant Addition (Critical Step): Add
(25 mmol) dropwise over 20 minutes.
Note: Rapid addition can cause vigorous gas evolution (
) and reduce bromination efficiency.
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (eluent: Hexane/EtOAc).
Quenching: Quench excess peroxide with saturated aqueous sodium thiosulfate (
).
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo.
Application 2: Atom Transfer Radical Addition (ATRA)
This advanced protocol utilizes
to synthesize complex alkyl bromides by adding an organic halide across an alkene (Kharasch Addition). This is a powerful method for C-C bond formation concomitant with bromination.
Rationale
Mechanism: Radical chain reaction initiated by Fe(II).
Product: Creates
-bromo esters or nitriles (valuable synthetic intermediates).
Efficiency: 100% atom economy.
Reaction Workflow
Figure 2: Workflow for Iron-Catalyzed Atom Transfer Radical Addition.
Step-by-Step Methodology
Setup: Use a pressure tube or a Schlenk flask. Oxygen inhibition is a common failure mode in radical chemistry.
Ligand (Optional but Recommended): Adding a nitrogen ligand like TMEDA or Bipyridine (10-20 mol%) stabilizes the Fe species and enhances solubility, though simple
often works for reactive substrates.
Solvent: Add degassed Acetonitrile (MeCN, 10 mL).
Deoxygenation: Sparge with Argon for 15 minutes or perform 3 freeze-pump-thaw cycles.
Reaction: Seal the vessel and heat to
for 12-24 hours. The mixture will darken significantly.
Workup: Cool to room temperature. Dilute with diethyl ether and pass through a short pad of silica gel (to remove iron salts). Concentrate the filtrate.
Handling and Stability of Iron(II) Bromide Hydrate
While "robust" compared to anhydrous variants, specific care ensures reproducibility.
is hygroscopic.[1] The hydrate is the thermodynamically stable form in air, but it can deliquesce (turn into a liquid puddle) in very high humidity.
Storage: Store in a tightly sealed container, preferably in a desiccator.
Color Indicator:
Yellow/Brown/Orange: Normal state for the hydrate.
Dark Red/Black: Indicates significant oxidation to Fe(III) oxides/hydroxides. If the solid is black and insoluble in water/ethanol, discard.
Compatibility Table
Reagent Class
Compatibility
Precaution
Oxidants (, TBHP)
High
Used intentionally to generate active species.
Strong Bases (NaH, LDA)
Low
Will precipitate Iron Hydroxides immediately.
Phosphines
Medium
Can form complexes; may inhibit oxidative cycles but aid radical cycles.
Glassware
High
No special glassware required; standard borosilicate is fine.
References
Bolm, C., Legros, J., Le Paih, J., & Zani, L. (2004). Iron-Catalyzed Reactions in Organic Synthesis.[2][3][4][5][6][7] Chemical Reviews. [Link]
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with Hydrogen Peroxide Catalyzed by Iron Salts. Angewandte Chemie International Edition.[4] [Link]
Pintauer, T., & Matyjaszewski, K. (2008). Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Catalyzed by Copper and Iron Complexes. Encyclopedia of Radicals in Chemistry, Biology and Materials. [Link]
Egorova, K. S., & Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Organometallics. [Link]
Schroeder, S., et al. (2019). Iron(II)-Catalyzed Intermolecular Halo-Functionalization of Alkenes. Organic Letters.[4] [Link]
tandem C-H bond amination using Iron(II) bromide catalyst
Application Note: Tandem C–H Bond Amination and[1,2]-Shift Using Iron(II) Bromide Catalyst Strategic Context & Mechanistic Overview The rapid construction of molecular complexity from simple precursors is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Tandem C–H Bond Amination and[1,2]-Shift Using Iron(II) Bromide Catalyst
Strategic Context & Mechanistic Overview
The rapid construction of molecular complexity from simple precursors is a cornerstone of modern drug development. While transition-metal-catalyzed C–H bond amination has traditionally relied on precious metals like Rh, Ru, and Ir[1], these catalysts often fail to initiate downstream cascade reactions. For example, treating ortho-substituted aryl azides with Rh₂(esp)₂ successfully yields an indoline intermediate but halts there[2].
In contrast, the use of inexpensive, earth-abundant Iron(II) bromide (FeBr₂) uniquely catalyzes a tandem ethereal C–H bond amination followed by a highly selective[1,2]-shift, yielding complex 2,3-disubstituted indoles ()[2]. As an Application Scientist, understanding the causality behind this unique reactivity is critical for optimizing yields and expanding substrate scopes.
Mechanistic Causality: Why FeBr₂?
The success of this tandem reaction hinges on the dual nature of the FeBr₂ catalyst: it acts first as a redox-active center to generate a nitrene, and subsequently as a highly specific Lewis acid. Density Functional Theory (DFT) studies have validated the following sequence ()[3]:
Nitrene Formation: Thermal extrusion of N₂ generates an electrophilic iron nitrene[3].
C–H Insertion: The nitrene inserts into an adjacent ethereal C–H bond, forming a transient indoline[3].
Ring Opening: The specific Lewis acidity of Fe(II) triggers heterolytic cleavage, forming an iminium ion[2].
[1,2]-Shift: An adjacent alkyl/aryl group migrates. This is the rate-limiting step (ΔE = 28.7 kcal/mol)[3].
Aromatization: Elimination of methanol drives the formation of the aromatic indole core[3].
Fig 1: DFT-validated mechanism of FeBr2-catalyzed tandem C-H amination and [1,2]-shift.
Reaction Optimization & Quantitative Data
The tandem cascade is highly sensitive to the electronic properties of the metal center. Altering the oxidation state or the counterion completely shuts down the reactivity[2]. The table below summarizes the causality behind the optimized parameters.
Table 1: Catalyst and Condition Screening for Tandem Amination
Parameter Varied
Conditions
Outcome / Yield
Mechanistic Causality
Catalyst Identity
Rh₂(esp)₂, Toluene, 140 °C
Indoline only (0% Tandem)
Rh lacks the specific Lewis acidity required to trigger the indoline ring-opening.
Optimal Catalyst
FeBr₂ (20 mol%), Toluene, 140 °C
2,3-Disubstituted Indole (>80%)
Perfect balance of redox potential for nitrene formation and Lewis acidity for the shift.
Oxidation State
FeBr₃, Toluene, 140 °C
Decomposition (0%)
Fe(III) is too strongly oxidizing; degrades the aryl azide starting material.
Counterion
FeCl₂ or FeI₂, Toluene, 140 °C
Trace / No Reaction
Halide electronegativity alters the electronics of the iron nitrene, preventing insertion.
| Temperature | FeBr₂, THF, 80 °C | Trace | Insufficient thermal energy to overcome the 28.7 kcal/mol barrier of the [1,2]-shift. |
Migration Aptitude: The selectivity of the migrating group during the [1,2]-shift is remarkably predictable and follows the established aptitude: Methyl < Primary (1°) < Secondary (2°) < Phenyl [2].
Self-Validating Experimental Protocol
To ensure reproducibility, this methodology is designed as a self-validating system. Visual and physical cues are embedded to confirm reaction progress.
Fig 2: Standard experimental workflow for the FeBr2-catalyzed tandem amination protocol.
Step-by-Step Methodology
1. Preparation & Reagent Handling
Materials: Ortho-substituted aryl azide (1.0 equiv), anhydrous FeBr₂ (0.2 equiv, 20 mol%), anhydrous toluene (0.1 M relative to substrate).
Expert Insight: FeBr₂ is hygroscopic. Weigh the catalyst inside a nitrogen-filled glovebox to prevent hydration, which drastically reduces its Lewis acidity and stalls the reaction at the indoline stage.
2. Reaction Setup
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl azide and FeBr₂.
Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line.
Inject anhydrous toluene via syringe. The mixture will initially appear as a pale/brownish suspension.
3. Thermal Activation
Replace the septum with a Teflon screw cap under a positive flow of N₂.
Transfer the sealed tube to a pre-heated oil bath at 140 °C .
Self-Validation Checkpoint 1: Within 5–10 minutes of heating, you must observe steady gas evolution (bubbling). This is the extrusion of N₂ gas, confirming the successful formation of the iron nitrene intermediate. If no bubbling occurs, the azide has degraded or the catalyst is inactive.
4. Reaction Monitoring
Stir the reaction at 140 °C for 1 to 12 hours (substrate dependent).
Self-Validation Checkpoint 2: The reaction mixture will transition from a suspension to a dark, homogeneous solution as the cascade progresses.
Monitor completion via TLC (Hexanes/EtOAc). The highly non-polar azide starting material should completely disappear, replaced by a more polar, UV-active indole spot.
5. Quenching and Purification
Cool the reaction to room temperature.
Dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite to remove iron salts. Wash the pad with additional DCM.
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2,3-disubstituted indole.
References
Title: Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[1,2]-Shift Tandem Reactions of Aryl Azides
Source: Journal of the American Chemical Society (2013)
URL: [Link]
Title: Density Functional Theory Study of the Mechanisms of Iron-Catalyzed Intramolecular C–H Amination [1,2]-Shift Tandem Reactions of Aryl Azides
Source: Organometallics (2015)
URL: [Link]
Technical Support Center: Handling and Stabilizing Iron(II) Bromide Hydrate
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that transition metal chemistry is unforgiving when it comes to atmospheric exposure.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that transition metal chemistry is unforgiving when it comes to atmospheric exposure. Iron(II) bromide hydrate (FeBr₂·xH₂O) presents a specific challenge: the Fe²⁺ ion is highly susceptible to oxidation into Fe³⁺, and the presence of native hydrate water complicates the use of strictly anhydrous organic environments.
This guide is designed by application scientists to provide you with causally driven, self-validating protocols to ensure the integrity of your Fe(II) solutions.
Part 1: Knowledge Base & Mechanistic FAQs
Q: Why does my Iron(II) Bromide Hydrate solution turn yellow or brown almost immediately upon dissolution?A: This is a visual indicator of protocol failure. Pure aqueous Fe²⁺ complexes are pale green to nearly colorless[1]. A shift to yellow, red, or brown indicates the formation of Fe³⁺ species. Oxidation is driven by dissolved oxygen (DO) in your solvent. Because you are working with a hydrate, water is inherently introduced into your system. Water has a high capacity for dissolved oxygen, which acts as the terminal electron acceptor, rapidly oxidizing Fe²⁺ to Fe³⁺.
Q: I sparged my solvent with nitrogen for 10 minutes. Why did my Fe(II) still oxidize?A: Sparging (bubbling) is kinetically inefficient and only displaces roughly 90-95% of dissolved oxygen, which is insufficient for sensitive Fe(II) compounds[2]. To completely arrest oxidation, you must remove >99.9% of dissolved gases. This requires a rigorous thermodynamic approach, such as the Freeze-Pump-Thaw (FPT) method, which exploits vapor pressure differentials under high vacuum[3].
Q: How does pH affect the oxidation kinetics of Iron(II)?A: The oxidation rate of Fe(II) is highly pH-dependent. At pH > 5, the rate of oxidation increases exponentially. Mechanistically, this occurs because hydroxide ions (OH⁻) react with newly formed Fe³⁺ to precipitate highly insoluble iron(III) hydroxide (Fe(OH)₃). This precipitation acts as a thermodynamic sink, shifting the Nernst equilibrium and continuously driving the auto-oxidation of Fe²⁺ forward[4]. Maintaining a slightly acidic environment (pH < 5) stabilizes the Fe²⁺ aquo-complex and prevents this kinetic pathway[4].
Part 2: Quantitative Kinetic Factors
To successfully design your experiment, you must control the variables that accelerate oxidation. The following table summarizes the causality behind environmental factors affecting Fe(II) stability.
Parameter
Condition
Impact on Fe(II) Oxidation Rate
Mechanistic Causality
Dissolved Oxygen (DO)
> 2 ppm (Ambient)
Extremely High
O₂ acts as the primary oxidant, directly accepting electrons from Fe²⁺.
Dissolved Oxygen (DO)
< 0.1 ppm (Degassed)
Negligible
Removal of the primary oxidant halts the kinetic pathway.
pH Level
pH > 6.0 (Neutral/Basic)
High
Hydroxide ions precipitate Fe³⁺ as Fe(OH)₃, shifting equilibrium and driving oxidation[4].
pH Level
pH < 5.0 (Acidic)
Low
High [H⁺] stabilizes the Fe²⁺ state and prevents the thermodynamic sink of Fe(OH)₃ precipitation[4].
Temperature
> 25°C
Moderate Increase
Higher thermal energy accelerates the frequency of effective molecular collisions between Fe²⁺ and trace O₂.
Part 3: Self-Validating Experimental Protocols
Do not rely on assumptions when handling FeBr₂·xH₂O. Every step of your workflow must be self-validating. If a validation check fails, abort the procedure and restart.
Causality: This method physically forces dissolved oxygen out of the solvent matrix by freezing the liquid, pulling a high vacuum to remove headspace gases, and thawing to release trapped gas bubbles[2].
Preparation: Place the required volume of aqueous solvent (optionally pre-acidified to pH 4.5 using dilute hydrobromic or acetic acid) into a heavy-walled Schlenk flask[4]. Ensure the stopcock is well-greased and sealed.
Freeze: Submerge the flask in a liquid nitrogen (N₂) Dewar until the solvent is completely frozen solid[5].
Pump: Open the stopcock to a high-vacuum Schlenk line for 2–3 minutes to evacuate the ambient headspace[5].
Thaw: Close the stopcock to the vacuum. Remove the flask from the N₂ and place it in a room-temperature water bath. As the solvent melts, you will see vigorous bubbling—this is the trapped oxygen escaping into the vacuum headspace[3].
Cycle: Repeat Steps 2–4 for a total of three full cycles [3].
Backfill (Validation Step): After the final thaw, backfill the flask with ultra-pure Argon[3]. Self-Validation: If you still observe violent gas eruption during the third thaw, your vacuum pressure is insufficient, or the solvent volume is too large. Perform a fourth cycle. Critical Safety Note: Never backfill a flask with inert gas while the solvent is still frozen in liquid nitrogen, as this can condense the inert gas and cause a catastrophic explosion upon warming[3].
Protocol B: Anaerobic Dissolution and Validation
Causality: Solid FeBr₂ hydrate is pale-colored[1]. By maintaining an unbroken inert atmosphere during transfer, we prevent the introduction of atmospheric O₂.
Solid Transfer: Inside an anaerobic glovebox, weigh the pale-colored FeBr₂·xH₂O solid and transfer it to a separate, dry Schlenk flask. Seal with a rubber septum.
Solvent Transfer: Using a stainless-steel cannula and positive Argon pressure, transfer the FPT-degassed solvent from Protocol A into the flask containing the solid FeBr₂[2].
Chemical Stabilization (Optional): If your downstream application permits, add a sacrificial reducing agent such as ascorbic acid (0.1 - 1.0 mM). Ascorbic acid will preferentially scavenge any trace radical oxygen species before they can interact with the iron center.
Visual Validation: Inspect the final solution.
PASS: The solution is pale green or completely clear. Proceed to your assay.
FAIL: The solution is yellow, reddish-brown, or cloudy. Fe³⁺ has formed. Discard the solution, check your Schlenk line for leaks, and restart.
Part 4: Workflow Visualization
Below is the logical workflow for preparing and validating your FeBr₂ solution.
Workflow for preparing and validating oxidation-resistant Iron(II) Bromide solutions.
References
Wipf Group. "Chem 1140; Techniques for Handling Air-Sensitive Compounds". University of Pittsburgh. Available at: [Link]
Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh. Available at: [Link]
Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques". Schlenk Line Survival Guide. Available at:[Link]
Wikipedia Contributors. "Iron(II) bromide". Wikipedia, The Free Encyclopedia. Available at:[Link]
Technical Support Center: Optimizing Reaction Conditions with Iron(II) Bromide Hydrate Catalyst
Welcome to the technical support center for optimizing reactions catalyzed by Iron(II) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing reactions catalyzed by Iron(II) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction to Iron(II) Bromide Catalysis
Iron(II) bromide (FeBr₂), often used in its hydrated form (FeBr₂·xH₂O), has emerged as a cost-effective, abundant, and less toxic alternative to precious metal catalysts for a variety of organic transformations.[1][2] Its versatility is demonstrated in its application to cross-coupling reactions (such as Kumada, Negishi, and Suzuki-Miyaura), C-H amination, and the synthesis of heterocyclic compounds like indoles and benzimidazoles.[1][3][4] Understanding the nuances of this catalyst is key to unlocking its full potential.
This guide will delve into the practical aspects of using Iron(II) bromide hydrate, from handling and storage to detailed troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with Iron(II) bromide hydrate.
1. What is the difference between anhydrous and hydrated Iron(II) bromide, and which should I use?
Anhydrous Iron(II) bromide is a yellow to brownish solid, while the hydrated forms are typically pale-colored.[5] The presence of water molecules in the hydrate can influence the catalyst's solubility and reactivity.[6] While many reactions are performed under anhydrous conditions to prevent unwanted side reactions, some studies have shown that trace amounts of water can be beneficial in certain iron-catalyzed cross-coupling reactions.[7]
Recommendation: For most applications, starting with the commercially available hydrate is acceptable. However, if you are experiencing issues with reproducibility or side reactions, drying the catalyst may be necessary. The level of hydration can be a critical, yet often overlooked, variable.
2. How should I handle and store Iron(II) bromide hydrate?
Iron(II) bromide and its hydrates are hygroscopic and sensitive to air.[8] Exposure to moisture and oxygen can lead to the oxidation of Fe(II) to Fe(III), which can alter its catalytic activity.[4]
Best Practices:
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Handle the catalyst quickly in the open air to minimize exposure, or preferably, in a glovebox.
3. My reaction is not working. What are the most common reasons for failure?
Failures in reactions catalyzed by Iron(II) bromide can often be attributed to a few key factors:
Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that need to be optimized for each specific reaction.
Poor Quality Reagents: Impurities in substrates, reagents, or solvents can poison the catalyst.
Inappropriate Ligand Choice: For many cross-coupling reactions, the choice of ligand is crucial for stabilizing the active iron species and facilitating the catalytic cycle.
The troubleshooting section below will provide a more detailed guide to addressing these issues.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during reactions catalyzed by Iron(II) bromide hydrate.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges. The following decision tree can help you systematically troubleshoot the issue.
Caption: Experimental workflow for a Kumada cross-coupling reaction.
Detailed Steps:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol) and iron(III) acetylacetonate (0.05 mmol, 5 mol%) under an inert atmosphere (argon or nitrogen).
[9]2. Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous N-methylpyrrolidone (NMP, 1 mL) via syringe.
[9]3. Grignard Addition: Add the solution of phenylmagnesium bromide (1.2 mmol, 1.2 equivalents) dropwise to the stirred reaction mixture at room temperature. An immediate color change is often observed.
[9]4. Reaction Monitoring: Stir the reaction for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
[9]5. Work-up: Carefully quench the reaction with 1 M HCl. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate and brine.
[9]6. Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel.
[9]
Protocol 2: Iron(II) Bromide-Catalyzed Synthesis of 2,3-Disubstituted Indoles
Caption: Experimental workflow for the synthesis of 2,3-disubstituted indoles.
Detailed Steps:
Reaction Setup: In a sealed tube, combine the ortho-substituted aryl azide (1.0 equivalent) and Iron(II) bromide (20 mol%).
[3]2. Solvent Addition: Add toluene to achieve the desired reaction concentration.
Reaction: Heat the reaction mixture to 140 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
[3]4. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalyst Deactivation and Regeneration
Catalyst deactivation can lead to a decrease in reaction rate and yield over time or in subsequent reactions if the catalyst is recycled.
Mechanisms of Deactivation:
Poisoning: Strong coordination of impurities from substrates, reagents, or solvents to the iron center can block active sites.
[10]* Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.
[11]* Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
[12]* Oxidation: As mentioned earlier, exposure to air can oxidize Fe(II) to Fe(III), which may have lower catalytic activity in some reactions.
Regeneration of Iron Catalysts:
For heterogeneous iron catalysts or in cases where the catalyst precipitates after the reaction, regeneration may be possible.
Washing: Washing the catalyst with appropriate solvents can remove adsorbed impurities.
Calcination: For coked catalysts, controlled heating in the presence of a limited amount of air or an inert gas can burn off carbon deposits.
[11]* Acid Washing: In some cases, a dilute acid wash can be used to remove certain metal poisons. However, this must be done with caution as it can also leach the active iron species. [13]A study on the regeneration of a Fenton-like iron catalyst involved drying the sludge and then dissolving the residue in sulfuric acid to form a reusable catalyst.
[14]
Conclusion
Iron(II) bromide hydrate is a powerful and versatile catalyst for a range of important organic transformations. By understanding the key parameters that influence its activity and by systematically troubleshooting common issues, researchers can harness the full potential of this earth-abundant metal catalyst. This guide provides a foundation for optimizing your reactions and achieving your synthetic goals. For further in-depth understanding, we encourage you to consult the cited references.
References
Nguyen, Q., Nguyen, T., & Driver, T. G. (2013). Iron(II) bromide-catalyzed intramolecular C-H bond amination--[3][4]shift tandem reactions of aryl azides. Journal of the American Chemical Society, 135(2), 620-623. [Link]
Neidig, M. L., & Gell, C. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of chemical research, 51(7), 1737-1748. [Link]
ResearchGate. Synthesis of 2,3‐disubstituted indoles using FeBr2 as catalyst.[Link]
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand effects on Negishi couplings of alkenyl halides. Organic letters, 13(15), 3818-3821. [Link]
Wu, K., & Che, C. M. (2024). Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides. Chemical Communications. [Link]
Perry, M. C. (n.d.). Effects of Water on Iron-Catalyzed Cross-Coupling Reactions. ACS. [Link]
Organic Chemistry Portal. Synthesis of indoles. [Link]
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic letters, 13(15), 3818-3821. [Link]
Farmer, J. L., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1036-1044. [Link]
Wang, H., et al. (2022). Regeneration of single-atom catalysts deactivated under acid oxygen reduction reaction conditions. Nano Research, 15(10), 8963-8969. [Link]
National Academic Digital Library of Ethiopia. Ni- and Fe-Based Cross-Coupling Reactions. [Link]
ResearchGate. Proposed mechanism for synthesis of 2,3‐disubstituted indoles 81.[Link]
Chen, C. L., et al. (2017). Regeneration of the Deactivated SCR Catalysts. China Steel Technical Report, 30, 48-54. [Link]
Reddy, V. P., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
ResearchGate. Synthesis of 2,3-disubstituted indoles from α-iodoenones and 2-alkynyltrifluoro acetanilides.[Link]
Macmillan Group. (2016, March 15). Recent Developments in Iron-Catalyzed Cross-Coupling. [Link]
Company, J., et al. (2011). Well-Defined Aryl-FeII Complexes in Cross-Coupling and C–H Activation Processes. Organometallics, 30(6), 1594-1602. [Link]
Byrne, C., et al. (2020). Regeneration of a deactivated surface functionalised polyacrylonitrile supported Fenton catalyst for use in wastewater treatment. RSC Advances, 10(25), 14881-14889. [Link]
Ghorbani-Choghamarani, A., & Azadi, G. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 13(36), 25303-25310. [Link]
Sun, C. C., et al. (2009). Regeneration and reuse of iron catalyst for Fenton-like reactions. Water research, 43(20), 5221-5226. [Link]
Wu, K., & Che, C. M. (2024). Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides. Chemical Communications. [Link]
Neidig, M. L., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides. Journal of the American Chemical Society, 137(33), 10676-10686. [Link]
ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]
Wang, S., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis, 41(7), 1046-1056. [Link]
ResearchGate. Iron-Catalyzed Synthesis of Benzimidazoles: An Overview. [Link]
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
Sydnes, M. O. (2019). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Current Green Chemistry, 6(2), 96-104. [Link]
Infoscience. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]
Nakamura, E., et al. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(11), 3490-3491. [Link]
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
Li, J., et al. (2025). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Chemical reviews. [Link]
ACS Publications. Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. [Link]
Denmark Group. Iron Catalyzed Cross Coupling: Mechanism and Application. [Link]
Bilecka, I., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS omega. [Link]
Nemes, C., et al. (2023). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 8(2). [Link]
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
MDPI. Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. [Link]
Alonso, R., et al. (2013). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry–A European Journal, 19(44), 14930-14937. [Link]
Technical Support Center: Handling & Storage of Hygroscopic Iron(II) Bromide Hydrate
Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Iron(II) bromide ( ). The core challenge in handling this reagent stems from two interconnected c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Iron(II) bromide (
). The core challenge in handling this reagent stems from two interconnected chemical realities: the high oxidation potential of the ion in the presence of oxygen, and the extreme hygroscopicity of the salt. Water molecules readily enter the iron coordination sphere, altering the crystal lattice, the stoichiometric mass, and the catalytic viability of the compound. This guide provides field-proven, causality-driven protocols to ensure reproducibility in your synthetic workflows.
Data Presentation: Physical Properties & Hydration States
Understanding the phase transitions of
is critical. The coordination environment changes drastically with temperature, dictating the physical appearance and reactivity of the compound (1[1]).
Property
Value / Description
Causality / Impact on Handling
Molecular Weight
215.65 g/mol (Anhydrous)
Hydration drastically alters mass; severe weighing errors occur if the hydration state is unknown (2[2]).
Hexahydrate ()
Pale green crystals; forms at RT
Forms octahedral species. Highly deliquescent in ambient air.
Tetrahydrate ()
Forms > 49 °C
Distorted octahedral geometry with mutually trans bromide ligands (1[1]).
Causes severe skin burns and eye damage. Must be handled in a fume hood (4[4]).
Troubleshooting FAQs
Q: My Iron(II) bromide has turned from pale green to dark rust/orange. Is it still viable for catalysis?A: No. Pale green indicates the stable hexahydrate. A transition to yellow/brown indicates dehydration, which is desirable if you need the anhydrous form. However, a rust or orange color indicates irreversible oxidation from
to oxides/hydroxides due to oxygen exposure. The material should be discarded, as the presence of will poison -specific catalytic cycles.
Q: How do I accurately weigh a highly deliquescent salt like
without it turning into a puddle?A: absorbs atmospheric moisture so rapidly that its mass will continuously increase on an open balance.
The Protocol: Never weigh in ambient air. Use a glovebox purged with Argon or Nitrogen. If a glovebox is unavailable, use the "weighing by difference" method: place a sealed Schlenk flask containing the bulk on the balance, tare it, quickly transfer an estimated amount into your reaction flask under a positive stream of Argon, reseal the bulk flask, and weigh it again. The negative value displayed is your exact mass transferred.
Q: Can I just bake the hydrate in a vacuum oven to get anhydrous Iron(II) bromide?A: Absolutely not. Heating hydrated
in a standard vacuum oven leads to hydrolysis, not just dehydration. The coordinated water molecules react with the iron center at elevated temperatures:
To thermally dehydrate , you must heat it to 400 °C under a continuous stream of hydrogen bromide (HBr) gas to suppress the hydrolysis equilibrium (3[3]). Because HBr is highly toxic and corrosive, chemical dehydration (Protocol 1) is the preferred laboratory method.
Experimental Protocols
Protocol 1: Chemical Dehydration of using TMSCl
Causality: Instead of using destructive heat, we use Trimethylsilyl chloride (TMSCl) to chemically scavenge water. TMSCl reacts with
to form volatile hexamethyldisiloxane and HCl gas. This drives the equilibrium toward the anhydrous salt without risking hydrolysis (5[5]).
Self-Validation: The reaction is complete when HCl gas evolution ceases and the solid transitions completely from pale green to a yellow/brown powder.
Preparation: In a fume hood, under an inert atmosphere (Argon), add 5.0 g of powdered
to an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Suspend the solid in 50 mL of anhydrous Tetrahydrofuran (THF).
Reagent Addition: Slowly add 2.5 equivalents of TMSCl (relative to the estimated water content) via syringe. Caution: Exothermic reaction with rapid HCl gas evolution.
Reflux: Attach a reflux condenser (under Argon) and heat the slurry to 65 °C for 24-48 hours.
Isolation: Allow the mixture to cool. The anhydrous
will appear as a yellow/brown solid. Remove the THF, excess TMSCl, and hexamethyldisiloxane by-product via vacuum distillation on a Schlenk line.
Drying: Dry the resulting powder under high vacuum (
mbar) at 60 °C for 4 hours to ensure the complete removal of all volatiles.
Protocol 2: Inert Storage and Handling Workflow
Causality: To prevent the deliquescence and oxidation cascade,
must be isolated from both and .
Transfer the freshly dried anhydrous
into a dark amber glass vial (to prevent photolytic degradation).
Place the vial inside a secondary desiccator or Schlenk tube.
Purge the secondary container with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid resting at the bottom of the flask.
Store at room temperature or 2-8 °C depending on the specific coordination complex, ensuring the primary seal is tightly wrapped with Parafilm.
Mandatory Visualization
Workflow for assessing and processing Iron(II) bromide based on hydration and oxidation states.
References
"Ferrous bromide | Br2Fe | CID 82240", PubChem, National Institutes of Health. 2
impact of water of hydration on FeBr2 catalytic activity
Topic: Impact of Water of Hydration on FeBr2 Catalytic Activity Core Directive: The Mechanistic Impact of Hydration Status: Senior Application Scientist Note Subject: Why your "Anhydrous" FeBr2 might be failing. Iron(II)...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Impact of Water of Hydration on FeBr2 Catalytic Activity
Core Directive: The Mechanistic Impact of Hydration
Status: Senior Application Scientist Note
Subject: Why your "Anhydrous" FeBr2 might be failing.
Iron(II) bromide (FeBr2) is a powerful Lewis acid, but its efficacy is binary: it is either strictly maintained in an anhydrous state, or it is functionally compromised. The presence of water of hydration is not merely an impurity; it fundamentally alters the coordination geometry and electronic state of the iron center.
The Coordination Trap
In its active anhydrous form, FeBr2 often adopts a polymeric structure (CdI2 motif) that readily breaks down in coordinating solvents to provide open coordination sites. These sites are the "engine" of the catalyst, accepting electron density from substrates (e.g., activating glycosyl donors or stabilizing radicals).
Water is a potent Lewis base (ligand). When FeBr2 is hydrated (e.g., forming FeBr2[1]·4H2O), water molecules occupy these critical coordination sites, forming an octahedral complex
or mixed halide-aqua species. This results in two failure modes:
Lewis Acid Deactivation: The iron center becomes sterically crowded and electronically saturated. It can no longer effectively bind to bulky organic substrates.
Oxidative Instability: Hydrated Fe(II) is significantly more susceptible to oxidation by atmospheric oxygen than its anhydrous counterpart, rapidly degrading into catalytically distinct (and often unwanted) Fe(III) species.
Visualization: The Deactivation Pathway
The following diagram illustrates how water competes with your substrate, effectively "poisoning" the catalyst.
Figure 1: Mechanistic pathway showing how moisture intercepts the active catalyst, preventing substrate coordination and leading to reaction failure.
Troubleshooting Guide (Q&A)
User Scenarios & Diagnostics
Q1: My FeBr2 is yellow-brown, but my reaction conversion is stuck at <10%. Why?A: You likely have "surface passivation" or partial hydration.
Commercially supplied "anhydrous" FeBr2 is often 98% pure, but the remaining 2% is frequently surface water absorbed during storage. Even trace water can induce hydrolysis of sensitive intermediates (like oxocarbenium ions in glycosylation) or quench radical chains in ATRP.
Diagnostic: If the reaction mixture turned cloudy or precipitated a reddish solid immediately upon addition, the catalyst hydrolyzed.
Fix: Do not trust the bottle. Perform the Thermal Dehydration Protocol (see Section 3) immediately before use.
Q2: The catalyst turned from pale yellow to dark rust-red during weighing. Is it still usable?A:No. Discard it.
The color change indicates oxidation from Fe(II) (Yellow/Pale) to Fe(III) (Red/Brown/Black) oxides or hydroxides. This process is accelerated by moisture. Fe(III) has drastically different reactivity; using it will likely lead to side reactions (e.g., oxidative coupling) rather than the intended Lewis acid activation.
Q3: Can I use a standard drying oven (100°C) to dry my catalyst?A:Absolutely not.
Standard ovens contain ambient atmosphere. Heating FeBr2 in air, even at 100°C, promotes the formation of Iron(III) oxide/hydroxide species rather than removing water cleanly. You must use high vacuum (<0.1 mbar) and heat to drive off the coordinated water without oxidation.
Q4: I am running a glycosylation reaction. Does the water of hydration really matter if I use molecular sieves?A: Yes. Molecular sieves (3Å/4Å) are excellent at scavenging bulk water from solvents, but they are kinetically slow at stripping water molecules that are already coordinated to the iron center. If your FeBr2 is already wet (hydrated), sieves will not dehydrate it fast enough to save the reaction. The catalyst must be dry before it enters the flask.
Experimental Protocols
Standard Operating Procedures (SOPs)
SOP-01: Thermal Dehydration of FeBr2
Use this protocol to regenerate commercial FeBr2 beads or powder.
Equipment Required:
Schlenk flask or heavy-wall drying tube.
High vacuum manifold (Schlenk line) capable of <0.1 mmHg.
Oil bath or heating mantle.
Heat gun.
Workflow Diagram:
Figure 2: Step-by-step thermal dehydration workflow for restoring FeBr2 activity.
Detailed Steps:
Loading: Place the FeBr2 quickly into a Schlenk flask. If the sample is clumpy, crush it gently under an inert atmosphere if possible.
Vacuum Ramp: Connect to the vacuum line. Open the valve slowly to avoid sucking fine powder into the manifold.
Thermal Cycle:
Phase 1: Apply vacuum at Room Temperature (RT) for 30 mins to remove loosely adsorbed moisture.
Phase 2: Heat the bath to 140-160°C . Maintain this temperature under dynamic vacuum for 2 to 4 hours .
Note: You may see water vapor condensing near the neck. Use a heat gun to gently chase this moisture into the trap.
Cooling: Remove the heat source but keep the vacuum open until the flask returns to RT.
Storage: Backfill with dry Argon or Nitrogen. Store in a glovebox or use immediately.
Data: Catalyst Quality Indicators
Use this table to verify your catalyst status before running a reaction.
Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
Relevance: Details the necessity of anhydrous conditions for iron-catalyzed stereoselective glycosylation and the impact of catalyst deactivation.
Link: (Example context for sensitivity)
Vacuum Drying Protocols for Hygroscopic Salts
Source: Digivac / Laboratory Standards
Relevance: Validates the requirement for vacuum ovens or Schlenk lines for drying fine powders to prevent oxidation and ensure moisture removal.
Link:
Lewis Acidity and Coordination Chemistry of Iron
Source: Wikipedia / Inorganic Chemistry Textbooks
Relevance: Explains the coordination geometry changes (tetrahedral vs octahedral) upon hydration that lead to catalyst deactivation.
Link:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for FeBr2 before handling. Iron salts can be irritants and should be handled in a fume hood.
Topic: Dehydration Protocols for Hydrated Iron(II) Bromide (
)
Ticket ID: CHEM-FEBR2-DRY-001
Support Level: Senior Application Scientist[1][2]
Executive Summary & Core Mechanism
The Problem: You cannot simply heat hydrated Iron(II) bromide in an oven to dry it.[1][2]
The Reason:
is highly susceptible to hydrolysis and oxidation when heated in the presence of moisture.[1][2]
Hydrolysis: At elevated temperatures, the lattice water reacts with the bromide anions, releasing hydrogen bromide (
) gas and leaving behind Iron(II) oxide () or basic bromides ().[1]
[1]
Oxidation: Ferrous iron (
) readily oxidizes to Ferric iron () in air, forming impurities like or (which subsequently decomposes).[1][2]
The Solution: To obtain high-purity anhydrous material, you must chemically scavenge the water or use a reactive atmosphere that suppresses hydrolysis.[1][2][3]
Decision Matrix: Which Method Should You Use?
Use the following flowchart to select the protocol that fits your available equipment and purity requirements.
Figure 1: Decision matrix for selecting the appropriate dehydration protocol.
Protocol A: Chemical Dehydration (The "TMSBr" Method)
Status: Recommended for General Laboratory Use
Mechanism: Trimethylsilyl bromide (TMSBr) reacts irreversibly with water to form hexamethyldisiloxane (inert) and HBr.[1][2] This chemically "pumps" water out of the lattice without high heat.[1][2]
Reaction: Stir at room temperature for 12–24 hours.
Visual Cue: The pale green hydrate should shift to a yellow/brown powder.[1][2]
Isolation: Remove the solvent, excess TMSBr, and the byproduct hexamethyldisiloxane under vacuum.[1][2]
Drying: Heat the flask to 60–80°C under dynamic vacuum for 2 hours to ensure complete solvent removal.
Why this works:
The formation of the strong Si-O bond drives the reaction, effectively scavenging water without forming iron oxides.
Protocol B: Thermal Dehydration (The "HBr Stream" Method)
Status: Industrial / Large Scale Standard
Mechanism: Heating in a stream of HBr gas shifts the equilibrium to prevent hydrolysis.[1][2] The presence of excess HBr suppresses the formation of Fe-O bonds.[2]
Caution: Do not heat too fast; rapid water release can "pop" the crystals.[1][2]
Hold: Maintain 400°C for 2–4 hours.
Cooling: Cool to room temperature under HBr flow. Switch to
only when cool.
Storage: Transfer immediately to a glovebox.
Technical Note:
is stable up to its melting point (~684°C), but (if present as impurity) decomposes to + above ~200°C. Therefore, this method also purifies the material by removing any ferric impurities.[1]
) like I do for chlorides?A:NO. Do not use thionyl chloride.[1][2] It will chlorinate your product, leading to a mixture of . For bromides, you must use TMSBr or HBr gas to maintain halide purity.[1][2]
Q: My product turned rust-colored after drying. What happened?A: Oxygen ingress occurred. The "rust" color indicates the formation of Iron(III) oxide (
) or oxybromides. This batch is compromised. You must sublime it to recover pure or discard it.[1]
Q: Can I synthesize it from scratch instead of drying?A: Yes, and this is often easier.[1][2]
Protocol: React Iron powder (
) with elemental Bromine () in anhydrous Methanol or THF.[1][2]
Advantage:[1][2][5] Avoids the hydration lattice energy barrier entirely.[1][2]
Q: How do I store the anhydrous material?A: It must be stored in a glovebox under
or .[1][2] If a glovebox is unavailable, flame-seal it in glass ampoules. Parafilm is insufficient for long-term storage.[1][2]
References
Winter, M. "Iron(II) bromide."[1][2] WebElements Periodic Table. [Link]
Armarego, W. L. F., & Chai, C. L. L. (2009).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for TMSBr drying methods).
Hagen, A. P. (Ed.).[1][2] (2009).[1][2] Inorganic Syntheses, Volume 14. John Wiley & Sons.[1][2] (Details synthesis from elements). [Link][1]
Technical Support Center: Managing Inconsistent Reaction Yields with Iron(II) Bromide Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(II) bromide (FeBr₂) as a catalyst. This guide is designed to provide in-depth troubleshooting strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(II) bromide (FeBr₂) as a catalyst. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of inconsistent reaction yields. By understanding the underlying causes of variability and implementing robust experimental protocols, you can achieve more reliable and reproducible results in your synthetic endeavors.
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing a significant drop in yield, or my reaction is not proceeding to completion. What are the likely causes?
Answer:
A sudden drop in yield or a stalled reaction is one of the most common issues when working with FeBr₂. The root cause often lies in the quality and handling of the catalyst, the purity of your reagents and solvents, or the reaction setup itself. Iron(II) bromide is highly sensitive to its environment, and maintaining its active Fe(II) state is critical for catalytic activity.
Primary Suspects & Explanations:
Catalyst Quality and Purity: Commercially available FeBr₂ can have varying levels of purity, with Fe(III) bromide being a common impurity.[1] The presence of Fe(III) can be detrimental as it is generally less active or inactive in many catalytic cycles that rely on the Fe(II) species.[2]
Atmospheric Moisture and Oxygen: Anhydrous FeBr₂ is hygroscopic and air-sensitive.[3] Exposure to moisture can lead to the formation of hydrates, and oxygen can oxidize the active Fe(II) to the less active Fe(III) state.[4][5] This is a frequent cause of "dead" catalyst batches.
Solvent and Reagent Purity: Trace impurities in solvents or reagents can act as catalyst poisons.[6] Water is a known poison for many iron-catalyzed reactions.[4] Other common poisons for metal catalysts include sulfur compounds, phosphates, and strongly coordinating species that can bind to the iron center and inhibit catalysis.[7]
Improper Reaction Setup: For air-sensitive catalysts like FeBr₂, a rigorously inert atmosphere is non-negotiable. Leaks in your reaction setup can introduce oxygen and moisture, leading to catalyst deactivation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields in FeBr₂ catalyzed reactions.
Question 2: My reaction yields are inconsistent from one run to the next, even when I follow the same procedure. What could be causing this variability?
Answer:
Reproducibility issues are frustrating and often point to subtle, uncontrolled variables in your experimental protocol. With a sensitive catalyst like FeBr₂, even minor inconsistencies can have a significant impact.
Key Areas to Investigate for Inconsistency:
Catalyst Handling: Are you handling the FeBr₂ with absolute consistency every time? Minor variations in exposure to air during weighing or transfer can lead to different levels of catalyst deactivation in each run. The use of a glovebox is strongly recommended.[8][9]
Solvent Degassing: The efficiency of solvent degassing can vary. Ensure your method (e.g., freeze-pump-thaw, sparging with inert gas) is robust and consistently applied.
Temperature Control: Are you certain the internal reaction temperature is consistent? The rate of many iron-catalyzed reactions is sensitive to temperature.[10]
Stirring Rate: In heterogeneous reactions or reactions with slurries, the stirring rate can affect mass transfer and, consequently, the reaction rate and yield.
Protocol for Ensuring Consistency:
Standardize Catalyst Handling:
Always handle anhydrous FeBr₂ in a glovebox or under a positive pressure of inert gas.
Use a fresh bottle of high-purity catalyst or purify a batch for a series of experiments. See the FAQ section for a purification protocol.
Avoid leaving the catalyst bottle open for extended periods.
Robust Reaction Setup:
Oven-dry all glassware and cool under a stream of inert gas.
Use high-quality septa and needles for reagent transfers.[8]
A visual guide to setting up an air-sensitive reaction is provided below.
Caption: A simplified workflow for setting up an air-sensitive reaction with FeBr₂.
Question 3: I suspect my Iron(II) bromide catalyst has been compromised. How can I assess its quality and potentially purify it?
Answer:
Assessing the quality of your FeBr₂ is a critical step in troubleshooting. Visual inspection and analytical techniques can provide valuable insights.
Assessing Catalyst Quality:
Method
Observation/Technique
Indication of Poor Quality
Visual Inspection
Anhydrous FeBr₂ should be a yellow or brownish solid.[11]
A reddish-brown or dark brown color may indicate the presence of Fe(III) bromide.[3]
Solubility Test
A small sample should dissolve in a degassed polar aprotic solvent (e.g., THF, acetonitrile) to give a clear or slightly colored solution.
Insoluble particles or a dark, turbid solution can indicate the presence of iron oxides or other impurities.
Cyclic Voltammetry
This electrochemical technique can definitively distinguish between Fe(II) and Fe(III) species.[12]
A significant reduction peak upon the initial scan indicates the presence of Fe(III).
Spectrophotometric Titration
Various methods exist for the quantitative determination of Fe(II) and Fe(III) in solution.[13][14]
A low Fe(II)/Fe(III) ratio confirms catalyst oxidation.
Protocol for Purification of Anhydrous FeBr₂:
This protocol is adapted from established methods for the synthesis and purification of anhydrous metal halides.[11][15]
Objective: To remove Fe(III) impurities and water from commercial FeBr₂.
Materials:
Commercial Iron(II) bromide
Methanol (anhydrous)
Hydrobromic acid (concentrated)
Iron powder (high purity)
Schlenk flask and other appropriate glassware for air-sensitive techniques
Vacuum pump
Procedure:
Preparation of Methanolic HBr: In a fume hood, carefully add concentrated hydrobromic acid to anhydrous methanol.
Dissolution and Reduction: In a Schlenk flask under an inert atmosphere, dissolve the commercial FeBr₂ in the methanolic HBr solution. Add a small amount of high-purity iron powder.
Stirring: Stir the mixture at room temperature. The iron powder will reduce any Fe(III) to Fe(II).
Filtration: Filter the solution under inert atmosphere to remove the excess iron powder and any insoluble impurities.
Formation of Solvate: The filtrate contains the methanol solvate, [Fe(MeOH)₆]Br₂.
Drying: Carefully remove the methanol under vacuum. Then, heat the resulting solid under high vacuum to sublime the pure, anhydrous FeBr₂. This step should be performed with caution as heating too strongly can cause decomposition.[15]
Storage: Store the purified, anhydrous FeBr₂ in a sealed container under an inert atmosphere, preferably in a glovebox.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling anhydrous Iron(II) bromide?
Anhydrous FeBr₂ is hygroscopic and sensitive to air.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A desiccator is not sufficient. The ideal storage location is inside a glovebox. When handling, always use a glovebox or standard Schlenk techniques to prevent exposure to air and moisture.[8][9]
Q2: Can I use hydrated Iron(II) bromide for my reaction?
In most cases, for reactions requiring anhydrous conditions, hydrated FeBr₂ is not a suitable substitute. The water of hydration can interfere with the reaction, poison the catalyst, or react with sensitive reagents. If you only have access to a hydrated form, you will need to dehydrate it, for example, by heating under a stream of hydrogen bromide gas, though this is a hazardous procedure.[15] Synthesizing the anhydrous form from iron powder and hydrobromic acid in methanol followed by vacuum drying is often a more practical approach in a lab setting.[11]
Q3: What are some common catalyst poisons for iron-catalyzed reactions?
Besides water and oxygen, other substances can act as poisons. These include:
Sulfur compounds: Often present in lower-purity reagents or solvents.[6]
Phosphorus compounds: Phosphines are often used as ligands, but other phosphorus-containing impurities can be problematic.
Strongly coordinating solvents or additives: If not intended as a ligand, a strongly coordinating molecule can occupy the active site of the iron catalyst and inhibit substrate binding.
By-products of the reaction: In some cases, a product or by-product can inhibit the catalyst.
Q4: How does the choice of solvent affect my reaction?
The solvent plays a crucial role in FeBr₂ catalysis. It must be able to dissolve the catalyst and reagents, but it should not negatively interact with the catalyst.
Polar aprotic solvents like THF, dioxane, and acetonitrile are commonly used.
The solvent must be rigorously dried and degassed before use.
In some cross-coupling reactions, the addition of a co-solvent like N-methyl-2-pyrrolidone (NMP) can improve performance, possibly by helping to stabilize catalytic intermediates.[16]
Q5: My reaction involves an aryl azide. Are there any specific issues I should be aware of?
Yes, FeBr₂ is known to catalyze reactions of aryl azides, such as C-H amination.[2][17] The reaction outcome can be sensitive to the electronic nature of the azide and the reaction conditions. In some cases, the Lewis acidity of FeBr₂ is crucial for the desired transformation.[2] It's important to note that changing the counter-ion (e.g., to FeCl₂) or the oxidation state (to FeBr₃) can shut down the reaction, indicating the unique role of FeBr₂.[2]
Q6: Can a deactivated Iron(II) bromide catalyst be regenerated?
Regeneration is sometimes possible but depends on the deactivation mechanism.
If the catalyst has been oxidized to Fe(III): In some systems, particularly in Atom Transfer Radical Polymerization (ATRP), the Fe(III) species is part of the catalytic cycle. In other reactions where Fe(II) is the active species, the addition of a reducing agent might regenerate the catalyst in situ. However, this can complicate the reaction mixture.
If poisoned by impurities: If the poison is reversibly bound, it might be possible to remove it. However, if the poison has caused irreversible decomposition of the catalyst, regeneration is not feasible.
For practical purposes in a research setting, it is often more reliable to start with a fresh batch of high-purity catalyst rather than attempting to regenerate a deactivated one.
References
Britannica, T. Editors of Encyclopaedia (2023, October 11). Catalyst poison. Encyclopedia Britannica. [Link]
Catalyst Poisoning. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
Wikipedia contributors. (2023, December 27). Iron(II) bromide. In Wikipedia, The Free Encyclopedia. [Link]
The Role of Iron(II) Bromide in Modern Organic Synthesis. (2026, February 20). The Role of Iron(II) Bromide in Modern Organic Synthesis. [Link]
Spectrophotometric determination of trace amounts of Iron (II) based on its catalytic effect on the reaction of o-Anisidine and Potassium Bromate. Journal of Chemical and Pharmaceutical Research. [Link]
Promoters and Poisons. Handbook of Heterogeneous Catalysis. [Link]
Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light. ResearchGate. [Link]
The Manipulation of Air-Sensitive Compounds. Thieme. [Link]
Poisoning of iron catalyst by sulfur. ResearchGate. [Link]
Determination of Iron (II) in Pharmaceuticals Based on Its Catalytic Effect on the Bromate–Crystal violet Reaction by Spectrophotometric Detection. ResearchGate. [Link]
air sensitive reaction setup. (2020, March 30). YouTube. [Link]
Nguyen, Q., Nguyen, T., & Driver, T. G. (2013). Iron(II) bromide-catalyzed intramolecular C-H bond amination-[4][6]-shift tandem reactions of aryl azides. Journal of the American Chemical Society, 135(2), 620–623. [Link]
Complementary experiments performed to clarify the mechanism of FeBr 2 -catalyzed reaction of alkynoic acids and substituted amines (a-c) and proposed reaction mechanism (d). ResearchGate. [Link]
Wikipedia contributors. (2023, November 28). Catalyst poisoning. In Wikipedia, The Free Encyclopedia. [Link]
Performing Sensitive Reactions without a Schlenk Line. University of Nottingham. [Link]
Handling air-sensitive reagents AL-134. Division of Research Safety. [Link]
Direct separation, detection and quantitation of iron (II) using high performance liquid chromatography and evaporative light scattering detection. Research Trends. [Link]
Elucidation of the interplay between Fe(II), Fe(III), and dopamine with relevance to iron solubilization and reactive oxygen species generation by catecholamines. PMC. [Link]
Reddy, R. P., & Driver, T. G. (2008). Iron(II) bromide-catalyzed synthesis of benzimidazoles from aryl azides. Organic letters, 10(15), 3367–3370. [Link]
Iron-catalyzed Cross-coupling Reactions. Angewandte Chemie International Edition. [Link]
Tips on drying ferrous bromide (FeBr2)?. Reddit. [Link]
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778–789. [Link]
Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. [Link]
Preparation, characterization, and applications of Fe-based catalysts in advanced oxidation processes for organics removal: A review. Environmental Pollution. [Link]
PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. DTIC. [Link]
CoBr2(Bpy): An Efficient Catalyst for the Direct Conjugate Addition of Aryl Halides or Triflates onto Activated Olefins. The Journal of Organic Chemistry. [Link]
Iron Catalyzed Cross Coupling: Mechanism and Application. Denmark Group. [Link]
Case Studies in Catalysis. (2023, August 4). Radleys. [Link]
Novel Strategies for Addressing Classical Challenges in C-C Bond Formation. DataSpace. [Link]
Nguyen, Q., Nguyen, T., & Driver, T. G. (2013). Iron(II) bromide-catalyzed intramolecular C-H bond amination[4][6]-shift tandem reactions of aryl azides. Journal of the American Chemical Society, 135(2), 620–623. [Link]
The Effect of Iron Impurities on Transition Metal Catalysts for the Oxygen Evolution Reaction in Alkaline Environment: Activity. MPG.PuRe. [Link]
Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond. Organic & Biomolecular Chemistry. [Link]
Recent advances in enzymatic carbon–carbon bond formation. RSC Publishing. [Link]
in situ reduction of Fe(III) impurities in Iron(II) bromide reactions
Technical Support Center: Iron(II) Bromide ( ) Reagent Integrity Topic: In Situ Reduction of Fe(III) Impurities in Iron(II) Bromide Reactions Ticket ID: FE-BR2-REDOX-001 Status: Open for Consultation[1] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Iron(II) Bromide (
) Reagent Integrity
Topic: In Situ Reduction of Fe(III) Impurities in Iron(II) Bromide Reactions
Ticket ID: FE-BR2-REDOX-001
Status: Open for Consultation[1]
Executive Summary & Triage
User Concern: "My Iron(II) bromide (
) appears discolored, or my iron-catalyzed cross-coupling yields are inconsistent. How do I ensure I am using pure Fe(II) species?"
The Core Problem:
Anhydrous
is highly hygroscopic and susceptible to aerial oxidation.[1] Exposure converts Fe(II) to Fe(III) species (e.g., , oxides).[1] In catalytic cycles (e.g., Kumada, Negishi), Fe(III) impurities can trigger:
Oxidative Homocoupling: Premature consumption of Grignard/organolithium reagents.[1]
Kinetic Lag: An induction period where the system must first reduce Fe(III) to the active low-valent species.[1]
Side Reactions: Radical pathways favored by higher oxidation states.[1]
The Solution:
Do not discard the reagent. Use Metallic Iron (
) as a sacrificial reductant to convert Fe(III) back to Fe(II) in situ via comproportionation.[1]
Diagnostic Module: Is Your Reagent Compromised?
Before proceeding with remediation, compare your reagent against this visual matrix.[1]
Note: Iron powder is generally inert to aryl halides under mild conditions without specific activation, making it safe to leave in the flask for many cross-coupling protocols.
Solvation: Add anhydrous THF (Tetrahydrofuran).
Activation: Stir vigorously at room temperature for 30–60 minutes.
Visual Endpoint: The supernatant should shift from Dark Red/Brown (Fe(III)) to a Pale Beige/Yellow or clear solution.[1]
Usage: Use the resulting suspension directly in your cross-coupling reaction.[1] The excess
Protocol B: The "Fresh Gen" Method (Critical Purity)
Use this for highly sensitive kinetic studies or when the commercial reagent is hydrated (green).[1]
Mechanism:
Reaction of iron with 1,2-dibromoethane (DBE) generates fresh, anhydrous and ethylene gas.[1]
Step-by-Step Methodology:
Suspension: Suspend Iron Powder (
equiv) in anhydrous THF under inert atmosphere.
Activation: Add a catalytic amount of iodine (
) if the iron is heavily passivated (optional).[1]
Addition: Add 1,2-dibromoethane (
equiv) dropwise.
Caution: Exothermic reaction with gas evolution (ethylene).[1] Ensure proper venting through a bubbler.[1]
Reflux: Heat to reflux for 2–3 hours.
Result: A pristine suspension of anhydrous
ready for immediate catalysis.
Visual Workflows (Graphviz)
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and treating Iron(II) Bromide impurities prior to catalytic application.
Figure 2: The Comproportionation Mechanism
Caption: The redox cycle removing Fe(III) impurities using metallic iron to regenerate active catalyst species.
Frequently Asked Questions (FAQ)
Q1: Why does Fe(III) contamination matter if I am adding a Grignard reagent? Won't the Grignard reduce it anyway?A: While Grignard reagents (
) can reduce Fe(III) to Fe(II), this process is uncontrolled.[1] It consumes your nucleophile (homocoupling: ), leading to lower yields of the desired cross-coupling product.[1] Starting with pure Fe(II) ensures the Grignard participates only in the desired catalytic cycle [1].[1]
Q2: Can I use other reducing agents like Ascorbic Acid?A: No. Ascorbic acid is suitable for aqueous systems.[1] For anhydrous organic synthesis (Kumada, Negishi couplings), introducing protic sources is detrimental.[1] Metallic iron (
) is the ideal reductant because it introduces no foreign ions—it simply converts to the catalyst itself () [2].[1]
Q3: How do I store
to prevent this?A: Store in a glovebox or a desiccator under vacuum/argon. If storing on a shelf, tape the cap with electrical tape and Parafilm. However, even "properly" stored commercial bottles often degrade over months.[1] The in situ remediation (Protocol A) is recommended as a standard operating procedure for any bottle older than 1 month [3].[1]
Q4: My reaction mixture turned black immediately after adding the Grignard. Is this bad?A: Not necessarily. Active low-valent iron species (Fe(I)/Fe(0) clusters) often appear dark brown or black.[1] The warning sign is if the starting
solution is dark red before adding the Grignard.
References
Fürstner, A., & Martin, R. (2005).[1] "Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates." Chemistry – A European Journal.[1]
Bedford, R. B., et al. (2010).[1] "Iron-Catalyzed Negishi Coupling of Alkyl Halides with Alkyl Zinc Reagents." Angewandte Chemie International Edition. [1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1]
Nakamura, M., et al. (2004).[1][2] "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents." Journal of the American Chemical Society.[1][3]
comparative analysis of iron-based catalysts in cross-coupling
As a Senior Application Scientist, I frequently observe process chemists and drug development professionals defaulting to palladium or nickel for all cross-coupling needs. While palladium is undoubtedly robust for sp2-sp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe process chemists and drug development professionals defaulting to palladium or nickel for all cross-coupling needs. While palladium is undoubtedly robust for sp2-sp2 couplings, this reflex often leads to dead ends when attempting to couple unactivated alkyl halides (sp3 carbons) due to rapid β-hydride elimination.
Iron catalysis is not merely a "green" or cost-effective alternative; it is a mechanistically distinct tool that solves specific synthetic bottlenecks. This guide provides an objective, data-backed comparison of iron-based catalysts, detailing the mechanistic causality and field-proven protocols required to harness their unique reactivity.
Mechanistic Divergence: Why Iron Behaves Differently
To master iron catalysis, one must discard the palladium paradigm. Palladium operates via predictable 2-electron oxidative addition and reductive elimination cycles. Iron, conversely, possesses a rich redox chemistry that heavily favors 1[1].
In a typical iron-catalyzed Kumada coupling, the Fe(III) precatalyst is not the active species. It must first be reduced by the Grignard reagent to a low-valent active state (often Fe(I) or an ate-iron(II) complex)[2]. This low-valent iron transfers a single electron to the alkyl halide, generating a carbon-centered radical. This radical then rebounds onto the iron center before reductive elimination yields the cross-coupled product.
Simplified single-electron transfer (SET) mechanism for iron-catalyzed cross-coupling.
Quantitative Comparison of Iron Precatalysts
Not all iron sources are created equal. The choice of precatalyst dictates the solubility, the ease of reduction to the active species, and the ultimate yield. Below is a comparative analysis of the most commonly deployed iron precatalysts.
Catalyst
Oxidation State
Air Stability
Optimal Reaction
Key Characteristics & Performance
Fe(acac)3
+3
Excellent
Kumada-Tamao-Corriu
Highly soluble in THF. Yields often >85% for alkyl-aryl couplings. The 3[3].
FeCl3
+3
Poor (Hygroscopic)
Kumada (with TMEDA)
Highly active but requires strict anhydrous handling. Yields 90%+ when paired with TMEDA to suppress homocoupling[4].
Fe(OTf)2
+2
Moderate
Ligand-Assisted Suzuki
Provides a non-coordinating counterion, allowing bulky NHC or bisoxazoline ligands to bind effectively to the Fe center[5].
Fe(OAc)2
+2
Good
General Alkyl-Alkyl
Cost-effective, mild reactivity, often used in specialized reductive cross-couplings where rapid reduction is detrimental.
Deep Dive 1: Iron-Catalyzed Kumada-Tamao-Corriu Coupling
The Kumada coupling is the undisputed stronghold of iron catalysis. The inherent nucleophilicity of Grignard reagents perfectly complements iron's need for in situ reduction, making this system highly efficient for coupling unactivated alkyl halides[4].
Causality in Experimental Design:
Why do we add N,N,N',N'‑tetramethylethylenediamine (TMEDA)? TMEDA acts as a Lewis basic additive. It coordinates to the iron center, stabilizing the low-valent intermediates and preventing the formation of catalytically inactive iron aggregates. Furthermore, it modulates the transmetalation rate, suppressing unwanted β-hydride elimination and substrate homocoupling[4].
Self-Validating Protocol: Kumada Coupling of Alkyl Halides
Preparation: In an oven-dried Schlenk flask under argon, add Fe(acac)3 (5 mol%) and the alkyl halide (1.0 equiv, e.g., bromocyclohexane) in anhydrous THF (0.2 M).
Additive: Introduce TMEDA (1.2 equiv) via syringe.
Validation Check: The solution should remain a clear, pale red/orange.
Catalyst Activation & Coupling: Cool the reaction to 0 °C. Using a syringe pump, add the aryl Grignard reagent (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes.
Causality: Slow addition prevents a high local concentration of the Grignard reagent, which would otherwise lead to rapid over-reduction of Fe to bulk metal (catalyst death) and promote homocoupling.
Validation Check: Upon the first few drops, the solution will rapidly turn dark brown/black. This color change is the self-validating indicator that the active low-valent iron species has formed. If the solution stays pale, the precatalyst has not been reduced—stop the addition and check the titer of your Grignard reagent.
Quenching: After 2 hours, quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract with diethyl ether, dry over MgSO4, and analyze via GC-FID. Expected yield: >90%[4].
Deep Dive 2: Iron-Catalyzed Suzuki-Miyaura Coupling
While iron excels in Kumada reactions, Suzuki-Miyaura couplings present a massive hurdle. Boronic acids and esters are mildly nucleophilic and cannot spontaneously reduce Fe(III) to the active low-valent state[3].
Causality in Experimental Design:
To overcome this thermodynamic barrier, researchers must use specific ligand architectures and strong bases. Combining iron complexes with deprotonated cyanobis(oxazoline) ligands and lithium amide bases enables the5[5]. The lithium amide facilitates the transmetalation of the boronic ester, while the bulky ligand prevents iron aggregation.
Self-Validating Protocol: Suzuki Coupling with Unactivated Boronic Esters
Setup: In a glovebox, combine FeCl2 (10 mol%), cyanobis(oxazoline) ligand (12 mol%), and the arylboronic ester (1.5 equiv) in anhydrous THF.
Base Addition: Add lithium hexamethyldisilazide (LiHMDS, 2.0 equiv). Stir for 10 minutes to pre-form the active boronate complex.
Electrophile Addition: Add the alkyl halide (1.0 equiv).
Reaction: Seal the vessel, remove from the glovebox, and heat to 60 °C for 16 hours.
Validation & Workup: The reaction mixture should remain homogeneous. Precipitation of black iron powder indicates ligand dissociation and catalyst deactivation (aggregation)[5]. If this occurs, ensure rigorous exclusion of oxygen and verify the purity of the lithium amide base. Quench with water, extract with EtOAc, and purify via flash chromatography. Expected yield: 70-85%.
Catalyst Selection Workflow
To streamline process development, use the following decision matrix when evaluating iron versus traditional palladium systems.
Decision matrix for selecting iron vs. palladium catalysts based on nucleophile and substrate.
References
Assessing the Efficiency of Fe(acac)3 in Cross-Coupling Reactions: A Comparative Guide
Benchchem
URL:3
Iron-Catalyzed Kumada Coupling of Alkyl Electrophiles
Science of Synthesis (Thieme)
URL: 4
Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides
MDPI
URL: 2
Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling
Accounts of Chemical Research (ACS Publications)
URL: 1
Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters
Organic Letters (ACS Publications)
URL: 5
The Pragmatic Benchmark: Validating Catalytic Efficiency with Iron(II) Bromide Hydrate
Topic: Validating Experimental Results Using Iron(II) Bromide Hydrate as a Standard Content Type: Publish Comparison Guide Executive Summary In the volatile landscape of transition metal catalysis, reproducibility is the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating Experimental Results Using Iron(II) Bromide Hydrate as a Standard
Content Type: Publish Comparison Guide
Executive Summary
In the volatile landscape of transition metal catalysis, reproducibility is the primary casualty. For researchers developing new ligand systems or investigating base-metal catalysis, Iron(II) bromide hydrate (
) serves as a critical "pragmatic benchmark." While anhydrous (99.999%) is the gold standard for mechanistic isolation, the hydrate form offers a robust, cost-effective baseline for validating reaction setups, particularly in Atom Transfer Radical Polymerization (ATRP) and C-H functionalization.
This guide provides a Senior Scientist’s perspective on how to use
not just as a reagent, but as a validation standard to calibrate your experimental workflows against established literature values.
The Technical Profile: Hydrate vs. Anhydrous
Before using
as a standard, one must understand the "Water Effect." In iron catalysis, water is a non-innocent ligand. It can occupy coordination sites, alter spin states, or act as a proton source.
Use Hydrate to validate "robustness"; use Anhydrous to validate "intrinsic activity."
Expert Insight: Never assume the "x" in
is constant. Commercial "tetrahydrate" often degrades to lower hydrates or oxidizes to Fe(III) species (yellow/orange shift) upon storage. A validation standard that is not itself validated is a liability.
Protocol A: The Self-Validating Purity Assay
You cannot validate a reaction if your standard is compromised. Commercial
hydrates often contain significant amounts of Fe(III) due to air oxidation. This protocol uses Permanganometry to quantify the active Fe(II) species.
Objective: Determine exact Molar Equivalent of Fe(II) per gram of solid.
sample in 50 mL of degassed under Argon flow. Why? Acid prevents hydrolysis of Fe(III) and Argon prevents air oxidation during dissolution.
Titration: Titrate immediately with
until a faint, persistent pink color lasts for 30 seconds.
Calculation:
Note: The stoichiometry is 5:1 ().
Validation Criteria: If Fe(II) content is <90% of the theoretical value for the tetrahydrate, recrystallize or discard. Do not use as a benchmark.
Protocol B: The Benchmark Reaction (ATRP)
To validate a new reactor setup or ligand, run this standard ATRP of Styrene. This system is well-characterized; deviations in kinetics indicate equipment failure (e.g., oxygen leaks) or user error.
Mechanistic Underpinnings: How Halides Dictate Iron Speciation
As a Senior Application Scientist, I frequently observe researchers treating simple iron salts—such as FeCl₂, FeBr₂, and FeI₂—as interchangeable precatalysts in cross-coupling methodologies. This is a critical oversight....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe researchers treating simple iron salts—such as FeCl₂, FeBr₂, and FeI₂—as interchangeable precatalysts in cross-coupling methodologies. This is a critical oversight. The halide counter-ion is not merely an innocent leaving group; it actively dictates the ligand field splitting, the zero-field splitting (ZFS), and the thermodynamic stability of the transient low-valent iron species generated in situ.
To achieve reproducible, scalable results in drug development and complex synthesis, we must move beyond trial-and-error screening. This guide objectively compares the performance of various iron-halide precatalysts, explains the physical-inorganic causality behind their divergent reactivities, and provides a self-validating experimental framework for catalyst optimization.
In iron-catalyzed Kumada and Suzuki-Miyaura cross-couplings, the precatalyst must be reduced by the organometallic nucleophile to form the active catalytic species. The identity of the halide fundamentally alters this transmetalation and reduction sequence.
Advanced physical-inorganic approaches, particularly those utilizing freeze-trapped Mössbauer and Magnetic Circular Dichroism (MCD) spectroscopies, have revealed that the Fe–X bond strength determines whether the halide is retained or dissociates during catalysis (1[1]).
For instance, chloride ions form relatively strong bonds with high-spin Fe(II) centers. This promotes the formation of heteroleptic "ate" complexes, such as[FeAr₂Cl]⁻, which exhibit controlled oxidative addition and resist over-reduction. Conversely, the weaker Fe–I bond (averaging ~2.60 Å) in FeI₂ precursors leads to rapid halide dissociation, generating highly reactive, homoleptic [FeAr₃]⁻ species (2[2]). While these homoleptic species are kinetically competent, they are prone to rapid degradation into catalytically dead Fe(0) nanoparticles and often drive undesired homocoupling pathways (3[3]).
Objective Comparison of Iron-Halide Precatalysts
The table below summarizes the quantitative and qualitative performance metrics of common iron precatalysts. Data reflects typical outcomes in alkyl-aryl Kumada cross-couplings using bisphosphine or NHC supporting ligands.
Precatalyst
Avg. Fe–X Bond Distance (Å)
Zero-Field Splitting (ZFS) Impact
Active "Ate" Complex Speciation
Typical Cross-Coupling Yield
Homocoupling Byproduct
FeCl₂
~2.23
Moderate
Heteroleptic [FeAr₂Cl]⁻
>85%
<5%
FeBr₂
~2.38
High
Mixed Hetero/Homoleptic
60–80%
~10%
FeI₂
~2.60
Very High
Homoleptic [FeAr₃]⁻
<50%
>20%
Fe(acac)₃
N/A (Fe–O)
N/A
Homoleptic [FeAr₃]⁻ (post-reduction)
Variable
High
Note: Bond distances are representative averages derived from high-spin Fe(II) scorpionate models (2[2]).
Visualizing the Catalytic Cycle and Halide Influence
Divergent iron-catalyzed cross-coupling pathways dictated by halide counter-ion retention.
Self-Validating Protocol: Kinetic Assessment of Halide Effects
To empirically determine the optimal iron-halide precatalyst for a specific transformation, researchers must track reaction kinetics rather than relying solely on end-point yields. Highly reactive catalysts (like FeI₂) may show rapid initial turnover but die quickly due to over-reduction. End-point analysis obscures this catalyst death.
Step 1: Anaerobic Precatalyst Assembly
Action: In a nitrogen-filled glovebox, prepare 0.05 M stock solutions of FeCl₂, FeBr₂, and FeI₂ with the chosen ligand (e.g., SciOPP) in anhydrous THF.
Causality: Iron(II) species are highly oxophilic. Trace oxygen leads to irreversible oxidation to Fe(III)-oxo dimers, completely altering the catalytic manifold and invalidating comparative data.
Step 2: Reaction Initiation via Controlled Addition
Action: To a Schlenk flask, add the alkyl halide electrophile (1.0 equiv) and an internal standard (n-dodecane, 0.5 equiv). Introduce the iron precatalyst (5 mol%). Using a syringe pump, add the aryl Grignard reagent (1.2 equiv) over 60 minutes at 0 °C.
Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This prevents the thermodynamic sink of over-reducing the active [FeAr₂X]⁻ complex into catalytically dead Fe(0) clusters, a primary cause of reaction stalling (1[1]).
Step 3: Self-Validating Kinetic Quench
Action: At t = 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in a vial containing 0.5 mL of diethyl ether and 3 drops of 1M HCl. Analyze via GC-FID.
Validation Check: The internal standard (dodecane) ensures volumetric errors during aliquoting do not skew quantification. Crucial metric: Calculate the mass balance (cross-product + homocoupled product + unreacted starting material). If the mass balance deviates from 100% by >5%, it indicates the formation of undetected oligomers or volatile byproducts, prompting an immediate reassessment of the solvent or temperature parameters.
Action: For rigorous mechanistic validation, prepare a parallel reaction using ⁵⁷Fe-enriched precursors. At t = 15 min, freeze an aliquot in liquid nitrogen (77 K).
Causality: Mononuclear Fe(II) and Fe(I) intermediates are highly unstable and EPR-silent (due to integer spin states like S=2). Freeze-trapped ⁵⁷Fe Mössbauer spectroscopy is the only reliable method to quantify the exact ratio of heteroleptic ([FeAr₂X]⁻) vs homoleptic ([FeAr₃]⁻) species in situ, definitively proving the role of the halide in your specific system.
By moving away from trial-and-error screening and adopting a kinetic, speciation-driven approach to halide selection, drug development professionals can significantly improve the scalability and reliability of iron-catalyzed transformations.
References
Carpenter, S. H., & Neidig, M. L. (2017). "A Physical-Inorganic Approach for the Elucidation of Active Iron Species and Mechanism in Iron-Catalyzed Cross-Coupling." Israel Journal of Chemistry, 57(12), 1106-1116.1
SantaLucia, D. J., et al. (2023). "Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes: Assessing the Relationship between Halide Identity and Zero-Field Splitting." Inorganic Chemistry, 62(15), 5984-6002. 2
Nakamura, M., et al. (2014). "Iron-Catalyzed Cross Coupling of Alkyl Electrophiles." Science of Synthesis: Base-Metal Catalysis, 1, 428. 3
A Comprehensive Guide to the Safe Disposal of Iron(II) Bromide Hydrate
Iron(II) bromide hydrate (FeBr₂·xH₂O), a commonly used reagent in chemical synthesis, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides an in-depth, p...
Author: BenchChem Technical Support Team. Date: March 2026
Iron(II) bromide hydrate (FeBr₂·xH₂O), a commonly used reagent in chemical synthesis, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of Iron(II) bromide hydrate, grounded in established safety protocols and regulatory compliance.
Understanding the Hazards: Why Proper Disposal is Critical
Iron(II) bromide, in both its anhydrous and hydrated forms, is classified as a corrosive and hazardous substance.[1][2] Direct contact can cause severe skin burns and eye damage.[1] Ingestion or inhalation of dust may lead to irritation of the respiratory and gastrointestinal tracts.[2][3] Overexposure to iron compounds can have more severe consequences, including potential liver and kidney damage.
From an environmental perspective, the introduction of excess iron and bromide ions into aquatic ecosystems can be detrimental. Therefore, it is imperative that Iron(II) bromide hydrate is not disposed of down the drain or in regular solid waste.[1][3][4] All disposal methods must adhere to federal, state, and local regulations for hazardous waste.[1]
Pre-Disposal Safety and Handling: A Self-Validating Protocol
Before initiating any disposal procedure, it is crucial to establish a safe working environment. This protocol is designed to be a self-validating system, ensuring that safety is paramount at every stage.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling Iron(II) bromide hydrate. The following should be worn at all times:
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes or dust.[3][4]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[3][4] Always inspect gloves for any signs of degradation or perforation before use.[3][4]
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[4]
Engineering Controls
All handling and pre-treatment of Iron(II) bromide hydrate waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust or fumes.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of Iron(II) bromide hydrate is to treat it as hazardous waste and hand it over to a licensed professional waste disposal service.[3] The following steps provide a clear workflow from waste generation to collection.
Step 1: Waste Segregation and Collection
Immediately upon completion of an experiment, any waste containing Iron(II) bromide hydrate should be collected in a designated, properly labeled hazardous waste container.
Solid Waste: Collect unreacted Iron(II) bromide hydrate, contaminated kimwipes, and other solid materials in a clearly labeled, sealable container.
Aqueous Solutions: Collect solutions containing dissolved Iron(II) bromide hydrate in a separate, compatible, and clearly labeled liquid waste container.
Step 2: Container Labeling
Proper labeling is crucial for safe handling and disposal by environmental health and safety (EHS) personnel. The label should include:
The words "Hazardous Waste"
The full chemical name: "Iron(II) Bromide Hydrate"
The approximate concentration and quantity of the waste
The date of accumulation
The name of the principal investigator or research group
Step 3: Temporary Storage
Store the sealed waste containers in a designated, secure area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids. The storage area should be cool, dry, and well-ventilated.[2][3]
Step 4: Scheduling a Waste Pickup
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Iron(II) bromide hydrate.
Caption: Disposal workflow for Iron(II) bromide hydrate.
Summary of Key Disposal Information
The table below summarizes the critical information for the safe disposal of Iron(II) bromide hydrate.
Aspect
Guideline
Rationale
Waste Classification
Hazardous Waste
Corrosive and potentially toxic to aquatic life.[1][2]
Primary Disposal Route
Licensed Professional Waste Disposal Service
Ensures compliance with all federal, state, and local regulations.[1][3]
In-Lab Handling
Segregate into solid and liquid waste streams.
Prevents unwanted reactions and simplifies the disposal process for EHS.
Container Requirements
Sealable, compatible (e.g., HDPE), and clearly labeled.
Prevents leaks and ensures proper identification of the waste.
Storage Conditions
Cool, dry, well-ventilated, and secure area.
Minimizes the risk of reaction with moisture or incompatible chemicals.[2][3]
Prohibited Actions
Do not dispose of down the drain or in regular trash.
Prevents environmental contamination and potential damage to plumbing.[1][3][4]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for corrosive solids.
Clean-Up: Carefully sweep or scoop up the spilled material and place it in a designated hazardous waste container.[3] Avoid creating dust.[3]
Decontaminate: Clean the spill area with soap and water.
Dispose: Dispose of all contaminated cleaning materials as hazardous waste.
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe disposal of Iron(II) bromide hydrate, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Iron(II) bromide, anhydrous MSDS# 13983 Section 1 - Chemical Product and Company Identification - Exposome-Explorer. (2009, July 20). Retrieved from [Link]
Iron(II) bromide, anhydrous - SAFETY DATA SHEET. (2025, September 12). Retrieved from [Link]
Ferrous Bromide (iron (II) bromide) MSDS - Exporter Lab Chemicals. (2005, October 9). Retrieved from [Link]
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Retrieved from [Link]
Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs - RS CUBE. (2025, September 20). Retrieved from [Link]